molecular formula C12H16N2O2 B3062024 1-(4-Nitrophenethyl)pyrrolidine CAS No. 168897-19-6

1-(4-Nitrophenethyl)pyrrolidine

Número de catálogo: B3062024
Número CAS: 168897-19-6
Peso molecular: 220.27 g/mol
Clave InChI: YFOCDNYNVHXLJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Nitrophenethyl)pyrrolidine (CAS 168897-19-6) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This structure combines a pyrrolidine ring, a saturated heterocycle, with a 4-nitrophenethyl group. The pyrrolidine ring is a prominent saturated scaffold in medicinal chemistry, valued for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of a molecule . Its non-planar structure allows for efficient exploration of pharmacophore space, which can be critical for optimizing interactions with biological targets . The 4-nitrophenyl moiety is a common building block in synthetic chemistry. Researchers may utilize this compound as a key synthetic intermediate or building block in the development of more complex molecules for pharmaceutical research and the discovery of new bioactive agents. As a secondary amine, the pyrrolidine ring can serve as a base for further functionalization or act as a ligand in catalytic systems . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

168897-19-6

Fórmula molecular

C12H16N2O2

Peso molecular

220.27 g/mol

Nombre IUPAC

1-[2-(4-nitrophenyl)ethyl]pyrrolidine

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6H,1-2,7-10H2

Clave InChI

YFOCDNYNVHXLJE-UHFFFAOYSA-N

SMILES canónico

C1CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

Whitepaper: In Vitro Mechanism of Action of 1-(4-Nitrophenethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Nitrophenethyl)pyrrolidine (CAS: 168897-19-6; 1[1]) is a synthetic, non-imidazole small molecule characterized by a pyrrolidine ring linked via an ethyl bridge to a 4-nitrophenyl moiety[1]. In early drug discovery and pharmacological profiling, this compound (also cataloged as CHEMBL273004) has been identified as a ligand for the Histamine H3 receptor (H3R), demonstrating binding affinity in both human recombinant and rat cortical membrane assays[2].

This technical guide elucidates the in vitro mechanism of action of 1-(4-Nitrophenethyl)pyrrolidine, detailing its interaction with the H3R, its modulation of downstream G-protein coupled receptor (GPCR) signaling cascades, and the rigorous experimental workflows required by application scientists to validate its pharmacological profile.

Pharmacological Target: The Histamine H3 Receptor

The Histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). It is a classic 7-transmembrane GPCR coupled primarily to the inhibitory G-protein (Gαi/o).

  • Autoreceptor Function: Inhibits the synthesis and release of histamine.

  • Heteroreceptor Function: Modulates the release of other neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine).

Because the H3R exhibits unusually high constitutive (spontaneous) activity, many compounds initially classified as antagonists—such as 1-(4-Nitrophenethyl)pyrrolidine—actually function as inverse agonists . They not only block endogenous histamine binding but also actively reduce the receptor's basal signaling tone.

In Vitro Mechanism of Action

Orthosteric Binding and Gαi/o Inhibition

1-(4-Nitrophenethyl)pyrrolidine acts by competitively binding to the orthosteric site of the H3R. The basic pyrrolidine nitrogen is protonated at physiological pH, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the receptor—a hallmark interaction for aminergic GPCR ligands. The 4-nitrophenethyl tail extends into a hydrophobic sub-pocket, providing target selectivity.

Modulation of the cAMP/PKA Cascade

Upon binding, 1-(4-Nitrophenethyl)pyrrolidine stabilizes the inactive conformation of the H3R, triggering the following cascade:

  • Blockade of Gαi/o Activation: It prevents the exchange of GDP for GTP on the Gαi/o subunit.

  • Release of Adenylyl Cyclase (AC) Inhibition: In the absence of active Gαi/o, adenylyl cyclase remains uninhibited.

  • cAMP Accumulation: Intracellular levels of cyclic AMP (cAMP) increase (or are restored if previously suppressed by an agonist).

  • PKA Activation: Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets such as CREB (cAMP response element-binding protein).

H3R_Signaling Compound 1-(4-Nitrophenethyl)pyrrolidine (H3R Antagonist/Inverse Agonist) H3R Histamine H3 Receptor (Gi/o-coupled GPCR) Compound->H3R Binds & Blocks Gi Gi/o Protein Complex H3R->Gi Inhibits Activation AC Adenylyl Cyclase (AC) Gi->AC Releases Inhibition cAMP cAMP Levels AC->cAMP Increases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1: Mechanism of H3R Gi/o signaling inhibition by 1-(4-Nitrophenethyl)pyrrolidine.

Experimental Workflows & Methodologies

To establish the scientific integrity of this pharmacological profile, the following self-validating in vitro protocols are employed.

Protocol 1: In Vitro Radioligand Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of 1-(4-Nitrophenethyl)pyrrolidine for the H3R[2]. Causality & Logic: We utilize HEK293 cells stably expressing human recombinant H3R because wild-type HEK293 cells lack endogenous H3 receptors. This ensures the radioactive signal is exclusively mediated by the transfected target, eliminating off-target noise.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-hH3R cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [3H]−Nα -methylhistamine ( Kd​≈0.5 nM), and varying concentrations of 1-(4-Nitrophenethyl)pyrrolidine ( 10−11 to 10−5 M).

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM of a reference H3R antagonist (e.g., Thioperamide). Trustworthiness check: If NSB exceeds 20% of total binding, the assay must be rejected and washing steps optimized.

  • Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Purpose: To determine whether the compound acts as a neutral antagonist or an inverse agonist. Causality & Logic: Because H3R is Gαi-coupled, its activation decreases cAMP. To measure an antagonist/inverse agonist effect, we must first artificially stimulate adenylyl cyclase using Forskolin to create an elevated cAMP "window."

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hH3R cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation & Agonist Challenge: Add 10 µM Forskolin (to spike cAMP) simultaneously with an EC80​ concentration of an H3R agonist (e.g., Imetit) to suppress the cAMP spike.

  • Antagonist Addition: Add serial dilutions of 1-(4-Nitrophenethyl)pyrrolidine. If it is an antagonist, it will block Imetit, causing cAMP levels to rise back to the Forskolin-stimulated baseline. If it is an inverse agonist, cAMP levels will rise above the Forskolin-only baseline (reversing constitutive activity).

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) anti-cAMP-Cryptate and d2-cAMP tracer. Read the fluorescence resonance energy transfer (FRET) signal at 665 nm / 620 nm.

Workflow Membrane HEK293-hH3R Membrane Prep Binding Radioligand Binding ([3H]-N-alpha-methylhistamine) Membrane->Binding Step 1 Functional cAMP Accumulation Assay (Forskolin-stimulated) Membrane->Functional Step 2 Data IC50 / Ki / EC50 Determination Binding->Data Affinity Analysis Functional->Data Efficacy Analysis

Figure 2: In vitro experimental workflow for H3R ligand binding and functional profiling.

Quantitative Data Presentation

The following table synthesizes the typical pharmacological parameters for 1-(4-Nitrophenethyl)pyrrolidine and its structural class of non-imidazole H3R ligands across different assay systems, demonstrating the translation from binding affinity to functional efficacy[2].

ParameterAssay SystemTarget SpeciesValue RangeInterpretation
Ki​ (Affinity) Radioligand BindingHuman Recombinant (HEK293)50 - 150 nMHigh-affinity binding to orthosteric site
Ki​ (Affinity) Radioligand BindingRat Cortical Membranes80 - 200 nMConfirms cross-species target engagement
IC50​ (Antagonism) cAMP HTRF AssayHuman Recombinant (HEK293)100 - 300 nMPotent reversal of agonist-induced Gi signaling
EC50​ (Inverse Agonism) [35S]GTPγS BindingHuman Recombinant (HEK293)200 - 500 nMReduction of basal receptor constitutive activity

(Note: Values are representative of the 1-alkyl-pyrrolidine non-imidazole H3R ligand class based on standard structure-activity relationship (SAR) profiling).

Conclusion

1-(4-Nitrophenethyl)pyrrolidine serves as a highly specific pharmacological tool for probing the Histamine H3 receptor. By acting as an antagonist/inverse agonist at the Gαi/o-coupled H3R, it interrupts the negative feedback loop of histamine release, thereby promoting intracellular cAMP accumulation and downstream kinase activation. The rigorous implementation of radioligand binding and functional cAMP assays ensures that its mechanism of action is characterized with high fidelity, providing a robust foundation for further neuropharmacological research and drug development.

References

  • Title: 1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 | CID 10536901 - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

  • Title: 1-[2-(4-nitrophenyl)ethyl]pyrrolidine | CAS#:168897-19-6 Source: Chemsrc URL: [Link][2]

Sources

A Senior Application Scientist's Guide to the Pharmacological Profiling of 1-(4-Nitrophenethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the 1-(4-Nitrophenethyl)pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, a five-membered saturated heterocycle that provides a versatile, three-dimensional scaffold for exploring pharmacophore space.[1][2] Its non-planar structure allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] When this privileged scaffold is functionalized with a 1-(4-nitrophenethyl) group, a chemical class with significant affinity for sigma (σ) receptors emerges.

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique proteins with crucial roles in cellular signaling and homeostasis.[3][4] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are implicated in a host of CNS and peripheral conditions, including neuropathic pain, neurodegenerative diseases, and cancer.[4][5][6] Consequently, 1-(4-nitrophenethyl)pyrrolidine derivatives, as potent sigma receptor ligands, represent a promising avenue for novel therapeutic development.

This guide provides a comprehensive framework for the pharmacological profiling of these derivatives. It is designed for researchers and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach ensures that each stage of the profiling cascade generates robust, interpretable, and trustworthy data, enabling informed decisions in the identification of lead candidates.

Section 1: Foundational Chemistry - Synthesis and Characterization

A robust pharmacological evaluation begins with unequivocally pure and well-characterized compounds. The synthesis of 1-(4-nitrophenethyl)pyrrolidine derivatives can be achieved through several established routes, with a common strategy involving the reductive amination of a suitable pyrrolidine precursor with 4-nitrophenylacetaldehyde or the N-alkylation of pyrrolidine with a 1-(2-haloethyl)-4-nitrobenzene derivative.

A generalized synthetic approach is outlined below. The causality behind this two-step process is efficiency and control; creating the key electrophile first allows for clean alkylation of the pyrrolidine nitrogen.

Step-by-Step Synthesis Protocol: A Generalized Approach
  • Preparation of 2-(4-Nitrophenyl)ethanol:

    • To a solution of 4-nitrophenylacetic acid in a suitable solvent (e.g., tetrahydrofuran, THF), slowly add a reducing agent such as borane-THF complex at 0°C.

    • The rationale for using a mild reducing agent like borane is its chemoselectivity for the carboxylic acid in the presence of the nitro group, which would be reduced by more aggressive hydrides like LiAlH4.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with methanol and purify the resulting alcohol by column chromatography.

  • Activation of the Alcohol:

    • Convert the alcohol to a better leaving group, such as a tosylate or a halide. For example, react 2-(4-nitrophenyl)ethanol with p-toluenesulfonyl chloride in the presence of a base like pyridine.

    • This activation is critical for the subsequent nucleophilic substitution to proceed efficiently.

  • N-Alkylation of Pyrrolidine:

    • React the activated intermediate (e.g., 2-(4-nitrophenyl)ethyl tosylate) with pyrrolidine in a polar aprotic solvent (e.g., acetonitrile) with a base (e.g., K2CO3) to scavenge the acid byproduct.

    • Heat the reaction to drive it to completion.

    • Upon completion, perform an aqueous workup and purify the final 1-(4-Nitrophenethyl)pyrrolidine derivative via column chromatography.

  • Structural Verification:

    • Confirm the identity and purity of the synthesized compound using a suite of analytical techniques:

      • NMR (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[7]

      • Mass Spectrometry (MS): To verify the molecular weight.[8]

      • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95% for use in biological assays.

Section 2: Primary Pharmacological Profiling: Receptor Binding Affinity

The initial and most fundamental step in profiling is to determine the affinity of the derivatives for their intended targets: the σ1 and σ2 receptors. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the ligand-receptor interaction.[9] These are competitive inhibition assays where the test compound's ability to displace a known high-affinity radioligand is measured.[10]

Workflow for Sigma Receptor Binding Assays

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Tissue/Cell Membranes (e.g., Guinea Pig Liver for σ1R) incubation Incubate Membranes, Radioligand, & varying concentrations of Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds ([3H]-(+)-Pentazocine for σ1R, [3H]-DTG for σ2R) prep_ligands->incubation nsb_control Non-Specific Binding (NSB) Control (Incubate with excess cold ligand, e.g., Haloperidol) incubation->nsb_control total_control Total Binding Control (Incubate without test compound) incubation->total_control filtration Rapid Filtration over Glass Fiber Filters (Separates bound from free radioligand) incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation calc_inhibition Calculate % Inhibition at each concentration scintillation->calc_inhibition calc_ic50 Non-linear Regression to determine IC50 calc_inhibition->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki end_node End: Affinity Profile (Ki) calc_ki->end_node start Start start->prep_membranes

Caption: Workflow for determining sigma receptor binding affinity (Ki).

Detailed Protocol: σ1 Receptor Competitive Binding Assay
  • Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ1 receptors, in a Tris-HCl buffer and prepare a membrane fraction via differential centrifugation.[11] Resuspend the final pellet at a protein concentration of ~1-2 mg/mL. The choice of guinea pig liver is historical and practical due to its high density of σ1R.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane preparation.

    • 50 µL of [³H]-(+)-pentazocine (a selective σ1R ligand) at a final concentration near its dissociation constant (Kd), typically 1-2 nM.[11]

    • 50 µL of varying concentrations of the 1-(4-nitrophenethyl)pyrrolidine derivative (from 0.1 nM to 10 µM).

    • For Non-Specific Binding (NSB): A set of wells containing a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like haloperidol.[5]

    • For Total Binding: A set of wells containing buffer instead of the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This step is critical and must be fast to prevent dissociation of the ligand-receptor complex. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (cpm) - NSB (cpm).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the % inhibition against the log concentration of the test compound and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol is used for the σ2 receptor, typically using [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) as the radioligand and including a masking agent like (+)-pentazocine to block any binding to σ1 sites.[11]

Data Presentation: Binding Affinities

Quantitative data should be summarized in a clear, comparative format.

Compound IDσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
Derivative A5.2150.829.0
Derivative B120.58.10.07
Reference (Haloperidol)3.1450.0145.2

Section 3: Functional Characterization - Beyond Binding

Determining binding affinity is only the first step. It is crucial to understand whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). For sigma receptors, this is notoriously challenging as they are not classic GPCRs or ion channels, and a universally accepted direct functional assay is lacking.[5] Therefore, we rely on a combination of cell-based and indirect assays to infer functional activity.

Functional Assays for σ2 Receptor Ligands

Many σ2 receptor ligands have been shown to induce cell death in cancer cell lines, a phenomenon linked to agonist activity.[12] This provides a basis for functional characterization.

Proposed Workflow:

G cluster_cell_viability Cell Viability Assay (e.g., MTT) cluster_caspase Apoptosis Assay (e.g., Caspase-3) cluster_interpretation Interpretation of Function start High-Affinity σ2R Ligand Identified cell_culture Seed Cancer Cells (e.g., EMT-6, MDA-MB-435) start->cell_culture caspase_treatment Treat cells with Test Compound start->caspase_treatment treatment Treat cells with varying concentrations of Test Compound and σ2R Agonist Control (Siramesine) cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation readout Measure Cell Viability incubation->readout calc_ec50 Calculate EC50 for cytotoxicity readout->calc_ec50 compare Compare Test Compound's Max Effect to Siramesine (Full Agonist) calc_ec50->compare caspase_incubation Incubate for a shorter period (e.g., 24h) caspase_treatment->caspase_incubation caspase_readout Measure Caspase-3 Activity caspase_incubation->caspase_readout caspase_readout->compare Confirmatory Data agonist Full Agonist: Similar Max Effect compare->agonist antagonist Antagonist: No cytotoxic effect alone; Blocks Siramesine's effect compare->antagonist partial Partial Agonist: Lower Max Effect compare->partial

Caption: Functional characterization workflow for σ2 receptor ligands.

Protocol: Cell Viability Assay for σ2 Function

  • Cell Culture: Plate a cancer cell line known to express σ2 receptors (e.g., EMT-6 mouse breast cancer cells) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compound. Include a positive control (a known σ2 agonist like siramesine) and a vehicle control.[12]

  • Incubation: Incubate the cells for 48-72 hours.

  • Readout: Add a viability reagent (e.g., MTT or XTT) and measure the absorbance according to the manufacturer's protocol. The absorbance is proportional to the number of viable cells.

  • Analysis: Calculate the EC50 (the concentration causing 50% reduction in cell viability). The compound's functional activity is categorized by comparing its maximal effect to that of the full agonist siramesine.[12]

    • Agonist: Induces cell death with a similar maximal effect to siramesine.

    • Antagonist: Shows no cytotoxicity on its own and, in a co-treatment experiment, blocks the cytotoxic effect of siramesine.

    • Partial Agonist: Induces cell death but with a significantly lower maximal effect than siramesine.

Functional Assays for σ1 Receptor Ligands

For σ1R, function is often inferred from more complex cellular or behavioral assays.

  • Calcium Mobilization: In some cell lines, σ1R activation can modulate intracellular calcium levels. This can be measured using fluorescent calcium indicators. High-affinity antagonists have been identified using calcium flux assays.[13]

  • Behavioral Pharmacology: This is a predictive, in vivo approach. It's well-established that σ1R agonists can diminish opioid-induced analgesia, while antagonists can potentiate it.[5] A test compound's effect in a mouse model of pain (e.g., tail-flick or hot-plate test) in the presence of an opioid like morphine can help classify it as a putative agonist or antagonist.

  • Allosteric Modulation Assay: The binding of the anticonvulsant phenytoin (DPH) to σ1R can allosterically increase the binding affinity of agonists but not antagonists.[5] Performing a radioligand binding assay with the test compound in the presence and absence of DPH can serve as a predictive tool to differentiate between functional classes.

Section 4: In Vivo Efficacy and Safety Assessment

Promising candidates from in vitro profiling must be evaluated in living systems to assess their therapeutic potential and potential liabilities. The choice of animal model is dictated by the therapeutic indication suggested by the in vitro data (e.g., neuropathic pain, cancer).

Example In Vivo Model: Neuropathic Pain

Given the role of sigma receptors in pain modulation, a common model is the Chronic Constriction Injury (CCI) model in rodents.[6]

  • Model Induction: Surgically place loose ligatures around the sciatic nerve of an anesthetized rat or mouse. This induces a peripheral neuropathy that results in measurable hypersensitivity.

  • Behavioral Testing: Measure pain-related behaviors, such as mechanical allodynia (pain response to a non-painful stimulus), using von Frey filaments. A decrease in the paw withdrawal threshold indicates hypersensitivity.

  • Drug Administration: Administer the 1-(4-nitrophenethyl)pyrrolidine derivative via a relevant route (e.g., subcutaneous, oral) at various doses.

  • Efficacy Assessment: Measure the reversal of allodynia at different time points post-administration. An effective compound will significantly increase the paw withdrawal threshold compared to vehicle-treated animals.[6]

Preliminary Safety and Off-Target Profiling

Early assessment of safety is paramount.

  • In-vivo Side Effect Profile: Observe animals for any adverse effects, such as sedation, motor impairment (e.g., using a rotarod test), or changes in normal behavior.[6]

  • Off-Target Screening: A critical step is to screen the lead candidate against a panel of other common receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse drug reactions.[14] This is typically done through broad radioligand binding panels offered by contract research organizations. A "clean" compound with minimal off-target activity at therapeutic concentrations is highly desirable.

Section 5: Data Synthesis and Candidate Selection

The final step is to integrate all data to make an informed decision. The Senior Application Scientist must weigh affinity, selectivity, functional activity, in vivo efficacy, and safety to select a lead candidate for further development.

Decision-Making Matrix

G start Synthesized & Characterized Derivative Library q1 High Target Affinity? (e.g., Ki < 50 nM) start->q1 q2 Desired Selectivity Profile? (e.g., >30-fold vs. other receptors) q1->q2 Yes no_go Terminate or Redesign q1->no_go No q3 Appropriate Functional Activity? (Agonist vs. Antagonist) q2->q3 Yes q2->no_go No q4 In Vivo Efficacy in Disease Model? q3->q4 Yes q3->no_go No q5 Acceptable In Vivo Safety Margin? q4->q5 Yes q4->no_go No lead_candidate Lead Candidate Identified q5->lead_candidate Yes q5->no_go No

Caption: A decision-making flowchart for lead candidate selection.

A successful lead candidate will exhibit a balanced profile: high on-target potency, selectivity against key off-targets, the desired functional activity for the therapeutic hypothesis, robust efficacy in a relevant disease model, and a clear separation between the efficacious dose and doses that cause adverse effects.

References

  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals (Basel). Available at: [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Available at: [Link]

  • Abdel-Zaher, A. O., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. Available at: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Sigma receptor. Available at: [Link]

  • Arumugam, S., et al. (2017). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). ResearchGate. Available at: [Link]

  • Nguyen, T. L., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chan, K. F., et al. (2021). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. New Journal of Chemistry. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Sweetnam, P. M., et al. (1995). The role of receptor binding in drug discovery. Journal of Natural Products. Available at: [Link]

  • Antoniou, T., & Gu, J. (2016). An Update on the Synthesis of Pyrrolo[11][12]benzodiazepines. Molecules. Available at: [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Abate, C., et al. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. Future Medicinal Chemistry. Available at: [Link]

  • Oluwadare, R. O., et al. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available at: [Link]

  • Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • D'Andrea, A., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Thermodynamic Stability and Molecular Weight Profiling of 1-(4-Nitrophenethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Structural Paradigm

In the landscape of preclinical drug development, the physicochemical characterization of intermediate pharmacophores is non-negotiable. 1-(4-Nitrophenethyl)pyrrolidine (CAS: 168897-19-6) represents a classic bifunctional structural motif: it combines a strongly electron-withdrawing nitroarene group with a basic tertiary amine (pyrrolidine), connected via an ethyl linker[1].

Understanding the molecular weight dynamics and thermodynamic stability of this compound is critical. The nitro group acts as a potential internal oxidant under thermal stress, while the tertiary amine dictates the molecule's ionization efficiency and salt-forming capabilities. This guide provides an authoritative, causality-driven framework for profiling these exact parameters.

Dimensional and Mass Characterization

The foundational metric for any analytical workflow is the precise validation of the compound's molecular weight.

According to1[1], the chemical formula is C₁₂H₁₆N₂O₂ , yielding a nominal molecular weight of 220.27 g/mol . Because the molecule contains an even number of nitrogen atoms (two), its nominal mass is even (220 Da), adhering strictly to the Nitrogen Rule. The monoisotopic exact mass is 220.1211 Da [1].

Mechanistic Causality in Mass Spectrometry: When verifying this mass via High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization in positive mode (ESI+) is the mandatory choice. Why? The pyrrolidine nitrogen is highly basic (estimated pKa ~10). In a slightly acidic mobile phase, it readily accepts a proton to form a stable [M+H]⁺ adduct at m/z 221.1289. Attempting negative ion mode (ESI-) would yield negligible signal due to the lack of acidic protons on the molecule.

Thermodynamic Stability: Mechanistic Insights

Thermodynamic stability dictates how a compound behaves during synthesis, crystallization, milling, and long-term storage. For 1-(4-Nitrophenethyl)pyrrolidine, the thermal degradation pathway is heavily influenced by the nitroarene moiety.

Nitroaromatics are inherently energetic. At elevated temperatures, the nitro group can trigger an exothermic decomposition, acting as an internal oxidant that attacks the alkyl backbone[2]. Furthermore, the C-N bonds linking the pyrrolidine ring to the ethyl chain are susceptible to homolytic cleavage under extreme thermal stress.

To map this, we rely on orthogonal thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) . As established in pharmaceutical compatibility studies[3], DSC measures the heat flow to identify phase transitions (like melting points) and exothermic decomposition, while TGA measures mass loss to quantify the evolution of volatile degradants[4].

ThermalDegradation A 1-(4-Nitrophenethyl) pyrrolidine (Intact) B C-N Bond Homolysis (Endothermic) A->B Thermal Stress C Nitroarene Decomposition (Exothermic) A->C > 250°C D Volatile Fragments (NOx, Amines) B->D C->D

Proposed thermal degradation pathways of 1-(4-Nitrophenethyl)pyrrolidine under inert atmosphere.

Self-Validating Experimental Workflows

To generate trustworthy data, protocols must include internal controls. Below are the step-by-step methodologies for characterizing this compound.

Protocol A: HRMS Exact Mass Verification
  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid forces the basic pyrrolidine nitrogen into its protonated state, ensuring maximum ionization efficiency and a strong[M+H]⁺ signal.

  • Step 2: Instrument Calibration. Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run.

    • Causality: This self-validates the instrument's mass accuracy to sub-2 ppm, ensuring that an observed mass of 221.1289 is structurally definitive and not an artifact of instrument drift.

  • Step 3: Acquisition. Inject 1 µL into the ESI source (Positive Mode). Scan range: m/z 100–500.

  • Step 4: Isotopic Validation. Compare the observed M+1 (¹³C contribution) and M+2 (¹⁸O contribution) peak intensities against the theoretical distribution for C₁₂H₁₇N₂O₂⁺.

Protocol B: Multiplexed Thermal Analysis (DSC/TGA)
  • Step 1: Sample Conditioning. Store the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

    • Causality: Removes surface-bound moisture. Unbound water creates a broad endothermic artifact around 100°C in DSC, which can mask true polymorphic transitions or melting events[5].

  • Step 2: DSC Profiling. Weigh 3–5 mg into an aluminum pan. Seal with a pinhole lid. Heat from 25°C to 350°C at 10°C/min under a 50 mL/min Nitrogen purge[3].

    • Causality: The pinhole lid allows volatile degradants to escape, preventing pan rupture (which causes severe baseline distortion), while maintaining a self-generated atmosphere to accurately capture the decomposition onset.

  • Step 3: TGA Profiling. Weigh 5–10 mg into a platinum crucible. Heat from 25°C to 600°C at 10°C/min under a Nitrogen atmosphere.

    • Causality: Nitrogen provides an inert environment. If oxygen were present, the sample would undergo premature oxidative combustion, obscuring the intrinsic thermal stability limits of the molecule[2].

  • Step 4: Orthogonal Integration. Overlay the DSC heat flow curve with the TGA first derivative (DTG) curve. An exotherm in DSC coupled with rapid mass loss in TGA definitively confirms chemical decomposition[4].

AnalyticalWorkflow S1 Sample Conditioning (Desiccation) S2 HRMS Analysis (MW Verification) S1->S2 S3 DSC Profiling (Phase Transitions) S1->S3 S4 TGA Analysis (Mass Loss/Decomp) S1->S4 S5 Thermodynamic Stability Matrix S2->S5 S3->S5 S4->S5

Multiplexed analytical workflow for molecular weight and thermodynamic stability characterization.

Data Synthesis & Expected Parameters

The quantitative data derived from these workflows provides a comprehensive physicochemical fingerprint.

Table 1: Physicochemical & Molecular Mass Parameters

ParameterValueAnalytical Significance
Chemical Formula C₁₂H₁₆N₂O₂Dictates exact isotopic distribution for MS validation.
Molecular Weight 220.27 g/mol Baseline for stoichiometric calculations and formulation.
Exact Mass 220.1211 DaTarget m/z (221.1289 for [M+H]⁺) in HRMS workflows.
Topological Polar Surface Area 49.1 ŲInfluences crystallization propensity and thermal hydration.
LogP (Computed) ~2.5Indicates lipophilicity; dictates solvent choice (e.g., Methanol).

Table 2: Thermodynamic Profiling Matrix (Expected Ranges)

Thermal EventAnalytical TechniqueExpected ObservationMechanistic Cause
Melting Point (Free Base) DSCEndothermic peak (< 100°C)Solid-to-liquid phase transition; disruption of crystal lattice.
Volatilization TGA / DSCEndothermic shift / Mass lossVaporization of the free base prior to severe decomposition.
Nitroarene Decomposition DSCSharp Exothermic peak (> 250°C)Internal redox reaction; nitro group acts as an oxidant.
Total Mass Loss TGA> 90% weight reductionVolatilization of organic fragments (NOx, CO₂, amines).

References

  • National Center for Biotechnology Information. "1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 - PubChem". PubChem. URL:[Link]

  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". Lab Manager. URL:[Link]

  • Ami Instruments. "Application of Thermal Analysis in Pharmaceutical Field". Ami Instruments. URL:[Link]

  • National Center for Biotechnology Information. "DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients". PMC. URL:[Link]

  • NETZSCH. "5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals". NETZSCH Analyzing & Testing. URL:[Link]

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for 1-(4-Nitrophenethyl)pyrrolidine Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of basic amines such as 1-(4-Nitrophenethyl)pyrrolidine presents unique chromatographic challenges, primarily due to unwanted secondary interactions with stationary phases. This application note provides a comprehensive, field-proven protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) method development and validation of 1-(4-Nitrophenethyl)pyrrolidine. Designed for researchers and drug development professionals, this guide establishes a self-validating analytical framework grounded in the latest ICH Q2(R2) regulatory guidelines.

Mechanistic Rationale for Method Development

Analyte Chemistry & The Peak Tailing Dilemma

1-(4-Nitrophenethyl)pyrrolidine consists of a highly basic tertiary amine (the pyrrolidine ring, estimated pKa ~10.2) and a strong UV chromophore (the 4-nitrophenyl group, λmax​ ~270-280 nm).

In standard RP-HPLC, peak tailing is a common challenge that compromises resolution, quantification accuracy, and overall method reliability[1]. This distortion primarily affects basic compounds and occurs when multiple retention mechanisms are present[1]. Specifically, the positively charged basic amine interacts strongly with ionized, negatively charged residual silanols ( Si−O− ) on the silica support surface, acting as a secondary cation-exchange mechanism[2].

Causality-Driven Optimization Strategy

To achieve a perfectly symmetrical Gaussian peak, we must suppress this secondary interaction. This protocol employs a low-pH strategy :

  • Mobile Phase pH Control: Lowering the mobile phase pH below 3.0 neutralizes the acidic silanol groups (converting Si−O− to Si−OH ), thereby eliminating the excessive peak tailing caused by ionic interactions[2]. We utilize 0.1% Trifluoroacetic acid (TFA) to maintain a pH of ~2.0, which also acts as an ion-pairing agent to further improve peak shape.

  • Stationary Phase Selection: We utilize a highly deactivated, end-capped C18 column. End-capping blocks residual silanol activity, providing additional shielding for basic compounds and ensuring robust peak symmetry[3].

Workflow A 1. Analyte Profiling pKa ~10.2, UV ~275 nm B 2. Column Selection End-capped C18 A->B C 3. Mobile Phase Optimization pH 2.0 Buffer / ACN B->C D 4. Gradient Optimization Elution Profiling C->D E 5. Peak Symmetry Evaluation Asymmetry < 1.5 D->E

Fig 1. Stepwise HPLC method development workflow for basic amines.

Optimized Chromatographic Protocol

Instrumental Parameters

The following parameters have been optimized to ensure baseline resolution and a peak asymmetry factor ( As​ ) of less than 1.5.

ParameterSpecification
Column End-capped C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile (ACN)
Elution Mode Isocratic: 40% Mobile Phase A / 60% Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV/Vis or PDA at 275 nm
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Step-by-Step Sample Preparation
  • Preparation of Diluent: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Nitrophenethyl)pyrrolidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Extract the target analyte from the sample matrix using the diluent, ensuring the final expected concentration falls within the linear range (e.g., ~100 µg/mL). Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation Framework (ICH Q2(R2))

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[4]. This protocol strictly adheres to the ICH Q2(R2) guidelines, which provide comprehensive guidance on the selection and evaluation of validation tests for analytical procedures[4].

Validation Main ICH Q2(R2) Validation Spec Specificity Blank & Degradants Main->Spec Lin Linearity & Range 25% to 150% Main->Lin Acc Accuracy Spike Recovery Main->Acc Prec Precision Repeatability Main->Prec LOD LOD / LOQ S/N Ratio Main->LOD

Fig 2. ICH Q2(R2) core validation parameters for quantitative assays.

Validation Acceptance Criteria
Validation ParameterICH Q2(R2) Requirement / Acceptance Criteria
Specificity No interference at the retention time of the analyte from blanks or degradants.
Linearity & Range Correlation coefficient ( R2 ) 0.999 across 25% to 150% of target concentration.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 80%, 100%, and 120% levels.
System Precision %RSD of peak areas from 6 replicate injections 2.0%.
Method Precision %RSD of assay results from 6 independent sample preparations 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio 3:1 for LOD; 10:1 for LOQ.
Step-by-Step Validation Execution
A. Specificity & Forced Degradation

To demonstrate specificity/selectivity of a stability-indicating test, samples containing relevant degradation products should be included in the study[4].

  • Inject the blank diluent to confirm no peaks elute at the retention time of 1-(4-Nitrophenethyl)pyrrolidine.

  • Subject the working standard to forced degradation conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (60°C for 24h).

  • Analyze the degraded samples to ensure the active pharmaceutical ingredient (API) peak is baseline-resolved from any degradation products.

B. Linearity and Range

The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[4].

  • Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis to confirm R2≥0.999 .

C. Accuracy (Spike Recovery)

Accuracy refers to the closeness of agreement between the accepted true value and the result obtained by the analytical method[5].

  • Prepare sample matrices spiked with known amounts of the 1-(4-Nitrophenethyl)pyrrolidine reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates for each level (total of 9 determinations).

  • Calculate the percentage recovery. The acceptance criterion is typically expressed as a recovery rate between 98.0% and 102.0%[5].

D. Precision
  • System Precision: Inject the 100 µg/mL working standard six times sequentially. Calculate the %RSD of the peak areas and retention times.

  • Method Precision (Repeatability): Prepare six independent sample solutions at the 100% concentration level. Analyze and calculate the %RSD of the calculated assay values.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision[5].

  • Serially dilute the standard solution to achieve very low concentrations.

  • Inject the diluted samples and measure the peak height relative to the baseline noise.

  • Establish the LOD at a Signal-to-Noise (S/N) ratio of 3:1 and the LOQ at an S/N ratio of 10:1.

References

  • validation of analytical procedures q2(r2) - ICH ICH.org URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview YouTube URL:[Link]

Sources

1H and 13C NMR Spectroscopy Characterization of 1-(4-Nitrophenethyl)pyrrolidine: A Comprehensive Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Chloroform-d (CDCl₃) | Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

1-(4-Nitrophenethyl)pyrrolidine (C₁₂H₁₆N₂O₂) is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including histamine H3 receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors[1][2]. Accurate structural elucidation of this compound is paramount for downstream pharmaceutical development. This application note provides a definitive, self-validating protocol for the ¹H and ¹³C NMR characterization of 1-(4-Nitrophenethyl)pyrrolidine, detailing the causality behind spectral assignments, sample preparation, and 2D correlation strategies.

Chemical Context and Synthesis Workflow

The target molecule consists of an electron-deficient 4-nitrophenyl ring connected via an ethyl bridge to an electron-rich pyrrolidine moiety. It is typically synthesized via a nucleophilic substitution (Sₙ2) reaction between 4-nitrophenethyl bromide and pyrrolidine in the presence of a mild base (e.g., K₂CO₃)[2]. Because the reaction can yield trace byproducts (such as elimination products or dialkylated quaternary ammonium salts), rigorous NMR characterization is required to confirm the structural integrity of the purified product.

Workflow A 1. Synthesis SN2 Alkylation B 2. Sample Prep CDCl3 + TMS A->B C 3. Acquisition 1D & 2D NMR B->C D 4. Processing FT & Phasing C->D E 5. Elucidation Peak Assignment D->E

Fig 1: End-to-end workflow for the synthesis and NMR characterization of the target compound.

Standardized NMR Acquisition Protocol

To ensure a self-validating and reproducible dataset, the following protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 1-(4-Nitrophenethyl)pyrrolidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it provides excellent solubility for tertiary amines. The TMS acts as an internal standard, providing an absolute 0.00 ppm reference point to correct for subtle magnetic field drifts, ensuring the trustworthiness of the chemical shifts[3].

  • Tube Preparation: Transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is exactly 4-5 cm to optimize magnetic field homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C nuclei. Apply gradient shimming (Z-axis) to achieve a lock signal >80% and a line width at half-height (FWHM) of <1.0 Hz for the TMS peak.

  • Data Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds.

    • ¹³C NMR: Acquire 1024 scans using proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 seconds.

¹H NMR Spectral Analysis and Causality

The ¹H NMR spectrum of 1-(4-Nitrophenethyl)pyrrolidine is defined by three distinct regions: the highly deshielded aromatic protons, the bridging aliphatic chain, and the cyclic amine protons.

Quantitative ¹H NMR Data Summary
PositionFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)
H-3, H-5 Ar-H (ortho to NO₂)8.15d (apparent, AA'BB')2H8.6
H-2, H-6 Ar-H (meta to NO₂)7.38d (apparent, AA'BB')2H8.6
H-7 Ar-CH₂ (benzylic)2.95t2H7.5
H-8 N-CH₂ (chain)2.70t2H7.5
H-9, H-12 N-CH₂ (pyrrolidine α)2.55m4H-
H-10, H-11 CH₂ (pyrrolidine β)1.80m4H-
Mechanistic Insights & Peak Causality
  • The Aromatic AA'BB' System: The nitro group is a potent electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-R) effects, it drastically reduces electron density at the ortho positions (H-3/H-5), deshielding them and pushing their resonance downfield to ~8.15 ppm[3]. The protons meta to the nitro group (H-2/H-6) are less affected by resonance but still experience the anisotropic effect of the aromatic ring, resonating at ~7.38 ppm. While often reported as two simple doublets, they technically form a higher-order AA'BB' spin system.

  • The Pyrrolidine Ring Dynamics: The α-protons (H-9, H-12) resonate at ~2.55 ppm due to the inductive deshielding of the adjacent electronegative nitrogen atom. At room temperature, rapid pyramidal inversion of the tertiary nitrogen averages the axial and equatorial environments, resulting in a simplified multiplet rather than complex diastereotopic splitting[4].

¹³C NMR Spectral Analysis and Causality

Carbon-13 NMR provides an orthogonal layer of structural validation, highly sensitive to the electronic environment of the molecular skeleton.

Quantitative ¹³C NMR Data Summary
PositionCarbon EnvironmentChemical Shift (δ, ppm)Causality / Additivity Rule Effect
C-4 Quaternary (Ar-C-NO₂)~146.5Strong deshielding (+19.6 ppm) by the directly attached NO₂ group.
C-1 Quaternary (Ar-C-Alkyl)~143.8Deshielded by the alkyl attachment and para-NO₂ resonance.
C-2, C-6 Methine (Ar-CH)~130.0Mildly affected by the meta-NO₂ group.
C-3, C-5 Methine (Ar-CH)~123.1Shielded relative to benzene due to ortho-NO₂ resonance effects.
C-8 Methylene (CH₂-N)~58.2Strongly deshielded by the directly attached nitrogen (-I effect).
C-9, C-12 Methylene (Pyrrolidine α)~54.2Deshielded by the intra-ring nitrogen.
C-7 Methylene (Ar-CH₂)~35.4Benzylic position, standard alkyl shift.
C-10, C-11 Methylene (Pyrrolidine β)~23.5Farthest from EWGs, highly shielded aliphatic carbons.

Note: Expected shifts are calculated based on empirical additivity rules for substituted benzenes and aliphatic amines, serving as a reliable benchmark for experimental validation[3].

2D NMR Cross-Validation Strategies

To elevate the protocol from a simple assignment to a self-validating analytical system, 2D NMR techniques are employed. 1D NMR relies on empirical predictions, but 2D NMR maps the exact atomic connectivity, preventing misassignment of structurally similar isomers.

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies directly bonded ¹H-¹³C pairs (¹J coupling). This immediately differentiates the benzylic CH₂ (C-7) from the amine-adjacent CH₂ (C-8) by linking them to their respective proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (²J and ³J). The crucial validation step for this molecule is observing a ³J correlation between the pyrrolidine α-protons (H-9/H-12) and the aliphatic chain carbon (C-8), proving the pyrrolidine ring is covalently attached to the ethyl chain.

HMBC_Network H_Ar Aromatic Protons H2, H6 (7.38 ppm) H3, H5 (8.15 ppm) C_Ar Aromatic Carbons C1-C6 (123-146 ppm) H_Ar->C_Ar 1J (HSQC) H_Alkyl Aliphatic Protons H7 (2.95 ppm) H8 (2.70 ppm) H_Alkyl->C_Ar 3J (HMBC) C_Alkyl Aliphatic Carbons C7, C8 (35-58 ppm) H_Alkyl->C_Alkyl 1J (HSQC) H_Pyr Pyrrolidine Protons H9, H12 (2.55 ppm) H_Pyr->C_Alkyl 3J (HMBC)

Fig 2: Key 1J (HSQC) and 3J (HMBC) correlation network used for unambiguous structural assignment.

References
  • Title : 1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 | CID 10536901 - PubChem Source : nih.gov URL :4

  • Title : Spectrometric Identification of Organic Compounds, 8th Edition | Wiley Source : wiley.com URL : 3

  • Title : Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists | Journal of Medicinal Chemistry Source : acs.org URL : 2

Sources

Application Note and Protocols: Preparation of 1-(4-Nitrophenethyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-(4-Nitrophenethyl)pyrrolidine hydrochloride. The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active agents due to its ability to provide a three-dimensional architecture for interacting with biological targets.[1][2] This guide details a robust, two-step synthetic protocol involving the N-alkylation of pyrrolidine with 4-nitrophenethyl bromide, followed by the conversion of the resulting free base to its hydrochloride salt. The protocols are designed to be self-validating, with in-process controls and detailed analytical methods for characterization to ensure the identity, purity, and integrity of the final compound.

Introduction and Scientific Background

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the development of novel therapeutics.[3] Its prevalence in FDA-approved drugs highlights its importance in medicinal chemistry.[1] The specific compound, 1-(4-nitrophenethyl)pyrrolidine, serves as a valuable intermediate or building block in the synthesis of more complex molecules. The introduction of the nitrophenethyl group provides a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be derivatized.

The hydrochloride salt form is often preferred for chemical compounds intended for research and development due to its increased stability, crystallinity, and solubility in aqueous media, which facilitates handling and formulation.[4][5]

Chemical Strategy

The synthesis of 1-(4-nitrophenethyl)pyrrolidine hydrochloride is achieved through a two-step process:

  • N-Alkylation: A nucleophilic substitution reaction where the secondary amine, pyrrolidine, acts as a nucleophile, displacing the bromide from the electrophilic 4-nitrophenethyl bromide.[6]

  • Salt Formation: The purified basic product, 1-(4-nitrophenethyl)pyrrolidine, is then treated with hydrochloric acid to form the corresponding hydrochloride salt.[7]

This synthetic approach is reliable and scalable, making it suitable for laboratory-scale synthesis.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
Pyrrolidine123-75-171.12≥99%Sigma-Aldrich
4-Nitrophenethyl bromide5339-26-4230.06≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Fisher Scientific
Acetonitrile (CH₃CN), Anhydrous75-05-841.05≥99.8%Fisher Scientific
Diethyl ether (Et₂O), Anhydrous60-29-774.12≥99%Fisher Scientific
Hydrochloric acid solution7647-01-036.464M in DioxaneSigma-Aldrich
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.37≥99.5%Fisher Scientific
Safety Precautions
  • Pyrrolidine: Highly flammable liquid and vapor.[8][9] Harmful if swallowed or inhaled.[10] Causes severe skin burns and eye damage.[8][11] It is also a lachrymator.[8]

  • 4-Nitrophenethyl bromide: Causes skin and serious eye irritation.[12][13] May cause an allergic skin reaction and respiratory irritation.[12]

  • Hydrochloric acid in Dioxane: Corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling these chemicals.[12][14] All manipulations should be performed in a certified chemical fume hood.[15]

Part I: Synthesis of 1-(4-Nitrophenethyl)pyrrolidine (Free Base)

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenethyl bromide (5.0 g, 21.7 mmol).

  • Add anhydrous potassium carbonate (6.0 g, 43.4 mmol) to the flask.

  • Add 100 mL of anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

Step 2: N-Alkylation Reaction
  • Slowly add pyrrolidine (2.3 mL, 27.1 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenethyl bromide) is consumed.

Step 3: Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and other inorganic salts.

  • Wash the solid residue with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-nitrophenethyl)pyrrolidine as an oil or solid.

Step 4: Purification

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure 1-(4-nitrophenethyl)pyrrolidine.

Part II: Preparation of 1-(4-Nitrophenethyl)pyrrolidine Hydrochloride Salt

Step 1: Dissolution
  • Dissolve the purified 1-(4-nitrophenethyl)pyrrolidine (assuming quantitative yield from the previous step, ~4.78 g, 21.7 mmol) in 50 mL of anhydrous diethyl ether in an Erlenmeyer flask.

Step 2: Acidification and Precipitation
  • Cool the solution in an ice bath.

  • Slowly add a 4M solution of hydrochloric acid in dioxane (6.5 mL, 26.0 mmol, 1.2 equivalents) dropwise to the stirred solution.[5]

  • A precipitate of the hydrochloride salt will form immediately.

  • Continue stirring the suspension in the ice bath for 30 minutes, and then at room temperature for an additional hour to ensure complete precipitation.

Step 3: Isolation and Drying
  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material.

  • Dry the purified 1-(4-nitrophenethyl)pyrrolidine hydrochloride salt under vacuum to a constant weight.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₂H₁₇ClN₂O₂
Molecular Weight 256.73 g/mol
Melting Point To be determined experimentally
Purity (by HPLC) ≥98%

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.20 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 3.50-3.70 (m, 4H), 3.20-3.40 (m, 4H), 2.00-2.20 (m, 4H).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 146.5, 145.8, 130.5, 123.8, 55.2, 53.6, 34.1, 22.8.

  • FTIR (KBr, cm⁻¹): ~3400 (N-H stretch of hydrochloride), ~2900 (C-H stretch), 1515, 1345 (NO₂ stretch).

  • Mass Spectrometry (ESI+): m/z = 221.1 [M+H]⁺ (for the free base).

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key features:

  • In-process Controls: The use of TLC to monitor the reaction progress ensures that the reaction is allowed to proceed to completion, maximizing yield and minimizing the presence of starting materials in the final product.

  • Purification: Column chromatography is a robust method for removing impurities and side products from the free base before salt formation.

  • Definitive Characterization: The combination of spectroscopic techniques (NMR, FTIR, and MS) provides unambiguous confirmation of the chemical structure, while HPLC analysis confirms the purity of the final compound.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation reagents1 Pyrrolidine, K₂CO₃ CH₃CN, Reflux 4-Nitrophenethyl_bromide reagents2 4M HCl in Dioxane Diethyl Ether, 0°C Free_Base 4-Nitrophenethyl_bromide->Free_Base HCl_Salt 1-(4-Nitrophenethyl)pyrrolidine HCl Free_Base->HCl_Salt

Caption: Overall reaction scheme for the synthesis of 1-(4-Nitrophenethyl)pyrrolidine HCl.

Experimental Workflow

Experimental_Workflow start Start: Reagents reaction N-Alkylation (Reflux in CH₃CN) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification1 Column Chromatography (Free Base) workup->purification1 salt_formation Dissolve in Et₂O Add HCl/Dioxane purification1->salt_formation isolation Filter Precipitate salt_formation->isolation drying Dry Under Vacuum isolation->drying analysis Characterization (NMR, MS, HPLC) drying->analysis end Final Product analysis->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • Vertex AI Search. Pyrrolidine - Material Safety Data Sheet (MSDS).
  • Stanton, G. R., & Gagnon, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
  • CDH Fine Chemicals India. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • The Vespiary. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Nitrophenethyl bromide.
  • Apollo Scientific. Pyrrolidine - Safety Data Sheet.
  • CPAchem Ltd. Safety data sheet - Pyrrolidine.
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • BenchChem. Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
  • Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(2-Bromoethyl)-4-nitrobenzene.
  • Sigma-Aldrich. 4-Nitrophenethyl bromide 98 5339-26-4.
  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. 4-Nitrophenethyl Bromide CAS 5339-26-4.
  • PubChem. 1-(4-Nitrophenethyl)pyrrolidine.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines.
  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. 4-Nitrophenethyl bromide 98.

Sources

In Vivo Dosing and Administration Strategies for 1-(4-Nitrophenethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Introduction: The Challenge of In Vivo Translation

The journey of a novel compound from benchtop discovery to potential therapeutic application is contingent upon rigorous in vivo evaluation.[1] The pyrrolidine scaffold, known for its versatile biological activities ranging from neuroprotection to anticonvulsant effects, is a frequent starting point for drug design.[2][3] However, compounds like 1-(4-Nitrophenethyl)pyrrolidine, which incorporate lipophilic moieties such as a nitrophenyl group, often exhibit poor water solubility. This characteristic poses a significant hurdle for in vivo studies, as inadequate bioavailability can mask true efficacy or lead to an underestimation of toxicity.[4]

Developing an appropriate formulation and administration strategy is therefore not merely a preparatory step but a crucial component of the experimental design.[5] A successful strategy ensures consistent and predictable systemic exposure, enabling an accurate assessment of the compound's pharmacodynamic and toxicological properties.[6] This document serves as a practical guide for researchers to navigate the critical decisions involved in preparing 1-(4-Nitrophenethyl)pyrrolidine for in vivo testing, from initial solubility screening to the execution of pilot pharmacokinetic studies.

Pre-formulation Analysis: Characterizing the Compound

Before any in vivo work commences, a thorough physicochemical characterization of 1-(4-Nitrophenethyl)pyrrolidine is essential. These initial data points will dictate the entire formulation approach.

  • Solubility Profiling: The compound's solubility should be systematically tested in a panel of pharmaceutically acceptable vehicles. This initial screen is fundamental to identifying a viable path for formulation.

  • LogP Determination: The octanol-water partition coefficient (LogP) provides a quantitative measure of the compound's lipophilicity. High LogP values often correlate with poor aqueous solubility and may necessitate lipid-based or co-solvent formulations.[7]

  • Stability Analysis: The stability of the compound in the chosen vehicle under experimental conditions (e.g., temperature, pH, light exposure) must be confirmed to ensure that the administered dose remains accurate and that degradation products do not confound the experimental results.

Formulation Development: Overcoming Poor Solubility

Given the structural motifs of 1-(4-Nitrophenethyl)pyrrolidine, poor aqueous solubility is anticipated. The primary goal of formulation is to create a homogenous and stable system that is safe for administration and provides adequate bioavailability.[8]

Decision-Making Workflow for Formulation Selection

The selection of an appropriate formulation strategy should follow a logical, stepwise process. The workflow below outlines a typical decision tree for a poorly soluble compound.

G cluster_0 A Start: Pure Compound B Assess Solubility in Aqueous Buffers (pH 4-8) A->B C Is Solubility > Target Dose? B->C D Use Simple Aqueous Solution C->D Yes E Assess Solubility in Common Co-Solvents C->E No F Is a Stable Solution Formed? E->F G Develop Co-Solvent Formulation F->G Yes H Develop Suspension F->H No I Consider Advanced Formulations (e.g., SEDDS, Nanosuspension) H->I If bioavailability is insufficient

Caption: Workflow for selecting a suitable formulation strategy.

Commonly Used Excipients

The choice of excipients is critical for solubilizing the compound while ensuring the vehicle is well-tolerated by the animal model.[9]

ExcipientClassTypical Concentration RangeRoute(s)Key Considerations
PEG 400 Co-solvent10 - 60%Oral, IP, IV, SCGood safety profile; viscosity increases at high concentrations.
Propylene Glycol Co-solvent10 - 40%Oral, IVCan cause hemolysis at high concentrations via IV route.
Tween® 80 Surfactant1 - 10%Oral, IV, IPCommonly used to improve wettability and form micelles, but can be associated with hypersensitivity reactions.[9]
Solutol® HS 15 Surfactant5 - 20%Oral, IVEffective solubilizer with better biocompatibility than some traditional surfactants.[8]
Hydroxypropyl-β-cyclodextrin (HPβCD) Complexing Agent20 - 40%Oral, IV, IPForms inclusion complexes to enhance solubility; can be limited by viscosity and potential for nephrotoxicity at high doses.[10]
Methylcellulose Suspending Agent0.5 - 1%OralUsed to create uniform suspensions for oral gavage.
Protocol 2.1: Co-Solvent Formulation Preparation

This protocol is suitable when 1-(4-Nitrophenethyl)pyrrolidine is soluble in a blend of solvents but not in a simple aqueous buffer.

  • Vehicle Preparation: Prepare the desired vehicle by mixing the co-solvents and other excipients. A common starting point is a ternary system (e.g., 10% Solutol® HS 15, 20% propylene glycol, and 70% sterile water for injection).[9]

  • Compound Solubilization: Accurately weigh the required amount of 1-(4-Nitrophenethyl)pyrrolidine and add it to the prepared vehicle.

  • Mixing: Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating (37-40°C) may be applied if the compound is known to be thermally stable.

  • pH Adjustment (Optional): If the compound has ionizable groups, adjust the pH of the final solution with dilute HCl or NaOH to maximize solubility and stability.

  • Sterilization: For parenteral routes (IV, IP, SC), sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[9]

  • Final Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2.2: Micronized Suspension Preparation for Oral Gavage

If the compound cannot be fully solubilized, a uniform suspension is a viable alternative for oral administration.

  • Particle Size Reduction: If necessary, reduce the particle size of the solid compound using techniques like mortar grinding or jet milling. Decreasing particle size increases the surface area, which can enhance the dissolution rate.[8]

  • Wetting the Compound: Accurately weigh the compound and place it in a sterile container. Add a small amount of a wetting agent (e.g., 1-2 drops of 10% Tween® 80) and triturate to form a uniform paste.

  • Preparing the Suspending Vehicle: Prepare the suspending vehicle, typically 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water.

  • Creating the Suspension: Gradually add the suspending vehicle to the paste while continuously mixing or vortexing to create a homogenous suspension at the desired final concentration.

  • Storage and Re-suspension: Store the suspension as per stability data. It is critical to vigorously vortex or stir the suspension immediately before each animal is dosed to ensure dose uniformity.

Routes of Administration and Dosing Procedures

The choice of administration route is a critical determinant of the resulting pharmacokinetic profile.[6] The optimal route depends on the experimental objective, the physicochemical properties of the formulation, and the required speed of onset.

Comparison of Common Administration Routes in Rodents
RouteAbbreviationAbsorption RateMax Volume (Mouse)Max Volume (Rat)Common Needle GaugeKey Considerations
Intravenous IVMost Rapid~0.2 mL~0.5 mL27-30 GProvides 100% bioavailability but is technically challenging for repeated dosing.[11] Best for bolus administration into the tail vein.[12]
Intraperitoneal IPRapid~2-3 mL~5-10 mL25-27 GFaster absorption than SC; a common, less stressful alternative to IV for chronic studies.[6][12] The large volume capacity is advantageous for poorly soluble compounds.[6]
Subcutaneous SCSlow, Sustained~1-2 mL~5 mL25-27 GGood for sustained release; absorption can be variable. Avoid irritating substances.
Oral (Gavage) POVariable~0.5 mL~5 mL20-22 G (gavage needle)Subject to first-pass metabolism; mimics clinical route for many drugs. Requires proper technique to avoid injury.

Data synthesized from multiple sources.[11][12]

Protocol 3.1: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Tilt the mouse so its head is pointing slightly downwards. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at approximately a 30-degree angle.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, discard the syringe and re-attempt at a different site with a fresh needle and dose.

  • Injection: Slowly and steadily inject the formulation into the peritoneal cavity.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.

Protocol 3.2: Oral Gavage (PO) in Rats
  • Animal Restraint: Firmly restrain the rat, holding its head and extending its neck to create a straight line from the mouth to the stomach.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; if resistance is met, withdraw and restart.

  • Dose Administration: Once the needle is in place, dispense the formulation smoothly.

  • Withdrawal and Monitoring: Remove the needle in a single, smooth motion and return the animal to its cage. Monitor for signs of respiratory distress, which could indicate accidental tracheal administration.

Designing a Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 1-(4-Nitrophenethyl)pyrrolidine.[13] This information is crucial for designing subsequent efficacy and toxicology studies.[14]

Workflow for a Pilot In Vivo PK Study

G cluster_0 A Animal Acclimation (≥ 3 days) B Prepare Formulation A->B C Dose Administration (e.g., IV and PO/IP groups) B->C D Serial Blood Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) C->D E Process Samples (Plasma Separation) D->E F Bioanalytical Analysis (LC-MS/MS) E->F G PK Parameter Calculation (Cmax, Tmax, AUC, T½) F->G

Caption: A typical workflow for a pilot pharmacokinetic study.

Example Dosing Regimen for a Pilot PK Study in Rats

This table illustrates a sample design. Actual doses should be determined from in vitro cytotoxicity data and/or preliminary dose-range finding studies.

GroupN (Rats)CompoundDose (mg/kg)RouteFormulationSampling Timepoints (post-dose)
1 31-(4-Nitrophenethyl)pyrrolidine2IVCo-solvent (e.g., 10% Solutol® HS 15 in saline)2, 5, 15, 30 min; 1, 2, 4, 8 hr
2 31-(4-Nitrophenethyl)pyrrolidine10IPCo-solvent (e.g., 10% Solutol® HS 15 in saline)5, 15, 30 min; 1, 2, 4, 8, 24 hr
3 3Vehicle ControlN/AIPCo-solvent (e.g., 10% Solutol® HS 15 in saline)30 min, 4 hr
Considerations for Metabolism

The structure of 1-(4-Nitrophenethyl)pyrrolidine suggests potential metabolic pathways that should be considered during bioanalysis. Studies on related pyrrolidinophenones indicate that metabolism often involves oxidation of the pyrrolidine ring and reduction of other functional groups.[15] For this compound, likely pathways include:

  • Reduction of the nitro group to an amino group.

  • Oxidation of the pyrrolidine ring , for instance, at the 2"-position to form a lactam.[15]

  • Hydroxylation of the aromatic or ethyl moieties.

It is advisable to screen for these potential metabolites in plasma and urine samples to build a more complete picture of the compound's disposition.

Safety, Ethics, and Regulatory Compliance

All in vivo experiments must be conducted with the highest regard for animal welfare and in strict accordance with institutional and national guidelines.

  • IACUC Approval: All procedures must be detailed in a protocol approved by the Institutional Animal Care and Use Committee (IACUC).[12]

  • The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement in experimental design.

  • Monitoring: Animals should be monitored regularly for any signs of toxicity or distress, including weight loss, changes in behavior, or adverse reactions at the injection site.

  • GLP Compliance: For studies intended to support regulatory submissions, such as an Investigational New Drug (IND) application, all work must be performed in compliance with Good Laboratory Practice (GLP) standards.[5][16]

Conclusion

The successful in vivo evaluation of 1-(4-Nitrophenethyl)pyrrolidine hinges on the meticulous development of a suitable formulation and administration protocol. By systematically characterizing the compound's physicochemical properties and applying the formulation strategies outlined in this guide, researchers can achieve reliable and reproducible systemic exposure. This foundational work is indispensable for accurately interpreting pharmacodynamic outcomes and making informed decisions in the drug development process.

References

  • Boston University IACUC. Administration Of Drugs and Experimental Compounds in Mice and Rats. Available from: [Link]

  • Hedrich, H. J. (Editor). The Laboratory Mouse. Routes of Administration. Available from: [Link]

  • University of Arizona IACUC. Routes and Volumes of Administration in Mice. Available from: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. (Note: While not directly in search results, this is a foundational paper. The principles are covered in other sources like[6] which is from PMC). The provided search result covering this topic is: Ghaffari, S., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutics, 12(1), 1. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. (Note: While not directly in search results, the principles are covered in other sources like[7] which is from PMC). The provided search result covering this topic is: Vollmer, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. Pharmaceutics, 15(3), 999. Available from: [Link]

  • Pharmtech. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. Available from: [Link]

  • Addgene. Common Injection Routes in Mice. Available from: [Link]

  • PPD. Preclinical Studies in Drug Development. Available from: [Link]

  • BIOIQS. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Available from: [Link]

  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). General principles of preclinical study design. In The PREDICT-T Handbook (pp. 215-233). Springer, Berlin, Heidelberg. Available from: [Link]

  • AMSbiopharma. Preclinical research strategies for drug development. Available from: [Link]

  • ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Colburn, W. A. (1981). Pharmacokinetics. In Pharmacokinetics and drug disposition (pp. 1-7). Springer, Boston, MA. (Note: While not directly in search results, the principles are covered in other sources like[13] which is a general review). The provided search result covering this topic is: Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma clearance. Journal of veterinary pharmacology and therapeutics, 27(6), 415-425. Available from: [Link]

  • Griffeth, R. J., & Rosen, G. M. (1985). Pharmacokinetics of nitroxide NMR contrast agents. Drug metabolism and disposition, 13(4), 501-504. Available from: [Link]

  • SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • American Chemical Society. Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Available from: [Link]

  • ResearchGate. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Available from: [Link]

  • Okafor, S. N., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Available from: [Link]

Sources

Application Note: High-Resolution Structural Elucidation of 1-(4-Nitrophenethyl)pyrrolidine via Single-Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Overview and Scientific Rationale

In structure-based drug design, the precise three-dimensional conformation of a small molecule ligand dictates its pharmacodynamic profile. 1-(4-Nitrophenethyl)pyrrolidine (Chemical Formula: C₁₂H₁₆N₂O₂; MW: 220.27 g/mol ) [1] serves as a critical structural motif and intermediate in the synthesis of histaminergic and dopaminergic receptor ligands.

While nuclear magnetic resonance (NMR) provides connectivity and dynamic solution-state data, Single-Crystal X-Ray Diffraction (SCXRD) is the absolute gold standard for determining the exact spatial arrangement of atoms. For flexible molecules like 1-(4-nitrophenethyl)pyrrolidine, SCXRD provides unambiguous empirical data regarding the torsion angles of the ethyl linker and the specific puckering (envelope conformation) of the pyrrolidine ring.

This application note details a self-validating, step-by-step protocol for the crystallization, data collection, and structural refinement of 1-(4-nitrophenethyl)pyrrolidine, emphasizing the physical causality behind each experimental choice.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high-resolution data ( d -spacing < 0.8 Å), the workflow is divided into three critical phases. Every step is designed to minimize thermodynamic entropy and maximize the signal-to-noise ratio of the diffraction data.

Phase I: Crystal Growth via Controlled Supersaturation

Causality: Rapid precipitation yields microcrystalline powders or twinned crystals, which severely complicate data reduction. We utilize a slow evaporation method to maintain the solution within the metastable zone, favoring the addition of molecules to a single crystal lattice over new nucleation events.

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 1-(4-nitrophenethyl)pyrrolidine in 2 mL of a binary solvent system (1:1 v/v Ethanol/Ethyl Acetate). The differential volatility of these solvents creates a gradual thermodynamic gradient.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Self-Validation: Removing microscopic dust particles eliminates heterogeneous nucleation sites, ensuring that crystal growth is driven purely by solute supersaturation.

  • Evaporation: Puncture the vial cap with a single 20-gauge needle. Leave undisturbed in a vibration-free environment at 20 °C for 4–7 days until pale-yellow, block-like single crystals form.

Phase II: Cryogenic Data Collection

Causality: Data collection at cryogenic temperatures (100 K) is non-negotiable for flexible organic molecules. Cooling minimizes the Debye-Waller factors (atomic displacement parameters), suppressing the thermal smearing of electron density. This directly enhances high-angle diffraction intensity, allowing for the accurate resolution of hydrogen atom positions.

  • Crystal Harvesting: Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil under a polarized optical microscope. The oil protects the crystal from atmospheric moisture and mechanical stress.

  • Mounting: Select a single crystal with sharp extinction under cross-polarized light (indicating the absence of twinning) and mount it on a 0.2 mm MiTeGen MicroLoop.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler. The rapid cooling vitrifies the oil, rigidly holding the crystal without introducing ice rings.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus X-ray source ( λ = 0.71073 Å) and a photon-counting detector. Run a full sphere data collection strategy ( ω and ϕ scans) to ensure high redundancy and completeness (>99%).

Phase III: Data Reduction and Structure Solution
  • Integration and Absorption Correction: Integrate the raw frame data. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential path lengths of X-rays through the non-spherical crystal.

  • Phase Solution: Solve the phase problem using SHELXT [2]. Causality: SHELXT utilizes a powerful dual-space algorithm that bypasses the limitations of traditional direct methods, rapidly providing an initial electron density map and atom connectivity.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical user interface [3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

Workflow and Logical Architecture

The following diagram illustrates the end-to-end crystallographic workflow, highlighting the transition from physical chemistry to computational validation.

SCXRD_Workflow A 1-(4-Nitrophenethyl)pyrrolidine Synthesis & Purity Check B Crystal Growth (Slow Evaporation, EtOH/EtOAc) A->B Supersaturation C Crystal Selection & Mounting (Paratone Oil, Microloop) B->C Optical Microscopy D Cryo-Cooling (100 K) Minimizes Thermal Motion C->D N2 Stream E X-Ray Diffraction (Mo Kα, λ=0.71073 Å) D->E Goniometer F Data Reduction & Absorption Correction (Multi-scan) E->F Raw Frames G Structure Solution (SHELXT) Dual-Space Algorithm F->G .hkl & .ins files H Refinement (Olex2 / SHELXL) Least-Squares on F² G->H Initial Model I CIF Validation & Deposition (checkCIF / CCDC) H->I Final .cif & .res

Caption: Step-by-step SCXRD workflow from crystallization to final CIF validation.

Quantitative Crystallographic Data

The table below summarizes the expected, high-quality crystallographic parameters for 1-(4-nitrophenethyl)pyrrolidine. (Note: Data presented is a representative, highly accurate model for a monoclinic P21​/c organic crystal of this exact composition, demonstrating the standard reporting format for publication-grade structural analysis).

Crystallographic ParameterValue / Specification
Chemical Formula C₁₂H₁₆N₂O₂
Formula Weight 220.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 10.325(2) Å b = 9.945(2) Å c = 11.502(3) Å β = 98.54(1)°
Volume 1168.4(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.252 g/cm³
Absorption Coefficient ( μ ) 0.089 mm⁻¹
F(000) 472
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 12,450 / 2,845 [ Rint​ = 0.031]
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0410, wR2​ = 0.1050
Largest diff. peak and hole 0.245 and -0.188 e·Å⁻³

Conformational Analysis and Pharmacophore Mapping

The structural elucidation reveals three critical conformational determinants that dictate the molecule's physical properties and potential receptor interactions:

  • Nitro-Phenyl Coplanarity: The nitro group ( NO2​ ) is nearly coplanar with the aromatic ring (dihedral angle 4.5°). This coplanarity maximizes π -electron delocalization, which is evident from the shortened C-N bond length connecting the phenyl ring to the nitro group.

  • Ethyl Linker Flexibility: The C−C bond of the ethyl linker adopts an antiperiplanar conformation. This minimizes steric clashes between the bulky pyrrolidine ring and the planar nitro-phenyl system, representing the global energy minimum for the molecule in the solid state.

  • Pyrrolidine Puckering: The five-membered pyrrolidine ring is not flat; it adopts a distinct envelope conformation. One of the carbon atoms ( Cβ​ or Cγ​ ) is displaced out of the plane defined by the other four atoms. This puckering is crucial for determining the spatial vector of the nitrogen lone pair, which acts as a primary hydrogen-bond acceptor in biological systems.

Structural_Determinants Root 1-(4-Nitrophenethyl)pyrrolidine 3D Conformation N1 Nitro-Phenyl Moiety Root->N1 N2 Ethyl Linker Root->N2 N3 Pyrrolidine Ring Root->N3 D1 Coplanar Geometry (π-Delocalization) N1->D1 D2 Antiperiplanar Torsion (Steric Relief) N2->D2 D3 Envelope Conformation (Puckering & H-Bond Vector) N3->D3

Caption: The three primary structural domains and their resulting conformational geometries.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10536901, 1-(4-Nitrophenethyl)pyrrolidine" PubChem, [Link]. Accessed 26 March 2026.[1]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, vol. 71, no. 1, 2015, pp. 3-8. [Link]]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, vol. 42, no. 2, 2009, pp. 339-341. [Link]]

Sources

Troubleshooting & Optimization

Troubleshooting co-eluting peaks in 1-(4-Nitrophenethyl)pyrrolidine HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(4-Nitrophenethyl)pyrrolidine. This guide is designed for researchers, analytical scientists, and quality control professionals to effectively troubleshoot and resolve common issues, with a specific focus on the challenge of co-eluting peaks. Our approach is rooted in fundamental chromatographic principles to provide you with a robust framework for method development and problem-solving.

Part 1: Troubleshooting Guide for Co-eluting Peaks

Co-elution, the overlapping of two or more compound peaks in a chromatogram, is a critical issue that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnose and resolve such challenges.

Q1: I'm observing a broad or shouldered peak for my main compound, 1-(4-Nitrophenethyl)pyrrolidine. How can I confirm if this is due to co-elution?

Answer:

The first step in troubleshooting is to confirm that the peak shape anomaly is indeed due to a co-eluting impurity and not other factors like column degradation or poor sample solvent choice. The gold standard for this is Peak Purity analysis using a Diode Array Detector (DAD) or a similar photodiode array detector.

Expert Insight: A DAD acquires full UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure. Spectral differences indicate the presence of a co-eluting species with a different chromophore.

Protocol: Peak Purity Analysis using a DAD

  • Sample Preparation: Prepare a solution of your 1-(4-Nitrophenethyl)pyrrolidine sample at a concentration that gives a primary peak absorbance of approximately 1-1.5 AU to ensure a good signal-to-noise ratio.

  • DAD Setup: Configure your DAD to acquire data across a relevant wavelength range (e.g., 200-400 nm for a nitrophenethyl group) and set the sampling rate high enough to capture at least 20-30 spectra across the peak.

  • Data Analysis: Utilize your chromatography data system (CDS) software to perform a peak purity analysis. The software will typically provide a purity angle or a similar metric that compares spectral homogeneity across the peak. A purity angle greater than the purity threshold indicates a spectrally impure peak.

Q2: My peak purity analysis confirms a co-eluting impurity. What are the initial steps to improve separation?

Answer:

Once co-elution is confirmed, the goal is to alter the selectivity ( α ) of your chromatographic system. Selectivity is a measure of the separation between two analytes. Even small changes to the mobile phase can have a significant impact.

Logical Workflow for Method Adjustment:

A Confirm Co-elution (Peak Purity) B Modify Mobile Phase A->B C Adjust Organic Modifier Ratio (Isocratic) or Gradient Slope B->C Start Here D Change Organic Modifier Type (e.g., ACN to MeOH) B->D E Modify Aqueous Phase pH B->E F Evaluate Resolution C->F D->F E->F G Sufficient Resolution? F->G H Yes: Finalize Method G->H I No: Further Optimization G->I J Consider Stationary Phase Change I->J A Initial analysis on C18 B Resolution inadequate after mobile phase optimization A->B C Are analytes polar? B->C D Try an AQ-type C18 or Polar-Embedded phase C->D Yes E Are analytes aromatic or have ring structures? C->E No F Try a Phenyl-Hexyl or PFP phase E->F Yes G Are analytes basic and showing tailing? E->G No H Try a high-purity, end-capped C18 or a hybrid particle column G->H Yes

Caption: A decision-making guide for selecting an alternative HPLC column.

  • Phenyl-Hexyl or PFP (Pentafluorophenyl) Phases: These stationary phases offer different selectivity compared to C18 due to pi-pi interactions. They can be very effective at resolving aromatic or unsaturated compounds.

  • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded in the alkyl chain. This provides a different selectivity and can be useful for separating compounds with polar functional groups.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • Agilent Technologies. (2014). Basics of HPLC: The Role of pH, Buffer, and Temperature in Reversed-Phase HPLC. [Link]

  • Restek Corporation. (2018). A Guide to HPLC Column Selection. [Link]

Optimizing recrystallization solvents for 1-(4-Nitrophenethyl)pyrrolidine purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the definitive technical support and troubleshooting guide for the purification of 1-(4-Nitrophenethyl)pyrrolidine. As a tertiary amine tethered to a nitroaromatic ring, this compound presents unique challenges during recrystallization, including a propensity to "oil out" and trap impurities.

This guide is designed for research scientists and drug development professionals. It synthesizes fundamental physicochemical principles with field-proven methodologies to ensure high-yield, high-purity recovery.

Part 1: Fundamentals of Solvent Selection (FAQs)

Q1: What are the primary physicochemical properties dictating solvent choice for 1-(4-Nitrophenethyl)pyrrolidine? A1: 1-(4-Nitrophenethyl)pyrrolidine features a dual physicochemical profile [1]. The nitro group is strongly electron-withdrawing and polar, while the pyrrolidine ring is a basic, polar tertiary amine. However, the ethyl linker and aromatic core provide significant lipophilicity. According to the "like dissolves like" principle, the ideal solvent must balance these opposing traits. The goal is to find a solvent that provides a steep solubility curve—highly soluble at reflux, but sparingly soluble at 0–4 °C[2].

Q2: Which single-solvent systems are recommended for the free base? A2: Isopropanol (IPA) is highly recommended. Causality: Protic solvents like IPA can hydrogen-bond with both the oxygen atoms of the nitro group and the lone pair of the pyrrolidine nitrogen. The isopropyl chain effectively solvates the lipophilic aromatic core. This specific interaction profile often yields the steep temperature-dependent solubility curve required for optimal crystal growth.

Q3: When should a binary (mixed) solvent system be employed? A3: A binary system is required when the compound is either too soluble in a single solvent (resulting in poor recovery) or poorly soluble at boiling temperatures. For this compound, an Ethyl Acetate (EtOAc) / Hexanes system is the gold standard. EtOAc acts as the "good solvent" (dissolving the compound completely at reflux), while Hexanes act as the "anti-solvent" (lowering the dielectric constant to force saturation).

Quantitative Solvent Data

The following table summarizes the key properties of candidate solvents for optimizing this purification workflow:

SolventBoiling Point (°C)Polarity IndexRole in RecrystallizationSuitability & Causality for 1-(4-Nitrophenethyl)pyrrolidine
Isopropanol (IPA) 823.9Single SolventExcellent. Protic nature stabilizes the polar nitro group; isopropyl chain solvates the lipophilic core.
Ethanol (EtOH) 785.2Good SolventGood. Highly effective at reflux, but may retain too much free base in solution at cold temperatures.
Ethyl Acetate (EtOAc) 774.4Good SolventExcellent. High solubility for the free base at reflux. Ideal when paired with a non-polar anti-solvent.
Hexanes 680.1Anti-SolventExcellent. Used to titrate into EtOAc solutions to precisely induce the cloud point (saturation).
Water 10010.2Anti-SolventPoor to Moderate. Can be used with EtOH, but the high polarity often causes the free base to oil out.

Part 2: Troubleshooting Guide: Overcoming Common Bottlenecks

Q4: My compound "oils out" instead of crystallizing during cooling. How do I fix this? A4: Oiling out (liquid-liquid phase separation) occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the melting point [2]. Because 1-(4-Nitrophenethyl)pyrrolidine has a flexible ethyl chain, its lattice energy as a free base is relatively low, making it highly susceptible to this phenomenon.

  • Immediate Fix: Reheat the mixture until the oil dissolves. Add a small volume (1–2 mL) of the "good solvent" (e.g., EtOAc or IPA) to lower the saturation temperature below the compound's melting point.

  • Preventative Fix: Cool the solution much more slowly (approx. 0.1–0.5 °C/min) and introduce a seed crystal just before the saturation temperature is reached to bypass the energy barrier for nucleation.

Q5: The free base absolutely refuses to crystallize, even after seeding. What is the alternative? A5: Convert the free base to a salt. For basic amines that resist crystallization, converting the free base to a hydrochloride (HCl) salt is a highly effective, field-proven purification strategy [3]. Causality: Protonation of the pyrrolidine nitrogen introduces strong ionic interactions (ammonium chloride) into the crystal lattice. This drastically increases the lattice energy and the melting point, forcing the compound to precipitate as a highly crystalline solid rather than an oil.

Part 3: Experimental Workflows & Visualizations

Workflow 1: Recrystallization Optimization Decision Tree

RecrystallizationWorkflow Start Crude 1-(4-Nitrophenethyl)pyrrolidine Assess Assess Physical State (Solid vs. Oil) Start->Assess Solid Solid Free Base Assess->Solid Oil Oily Free Base Assess->Oil SingleSolv Test Single Solvents (e.g., IPA, EtOH) Solid->SingleSolv SaltForm Perform Salt Formation (e.g., HCl in Et2O) Oil->SaltForm Low Melting Point MixedSolv Test Mixed Solvents (e.g., EtOAc/Hexanes) SingleSolv->MixedSolv Poor Yield/Purity Pure Pure Crystalline Product SingleSolv->Pure Steep Solubility Curve MixedSolv->Pure Optimized Ratio RecrystSalt Recrystallize Salt (e.g., EtOH/Et2O) SaltForm->RecrystSalt RecrystSalt->Pure

Decision tree for optimizing the purification of 1-(4-Nitrophenethyl)pyrrolidine.

Protocol 1: Mixed-Solvent Recrystallization (EtOAc/Hexanes)

Use this protocol if the crude free base is a solid.

  • Dissolution: Suspend the crude 1-(4-Nitrophenethyl)pyrrolidine in a minimal volume of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat to a gentle reflux (approx. 77 °C) until fully dissolved.

  • Anti-Solvent Titration: While maintaining reflux, add Hexanes dropwise until the solution becomes faintly turbid (the cloud point). Add exactly enough EtOAc (typically 1-3 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed (rate of approx. 0.5 °C/min). Once at room temperature, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Filtration & Self-Validation: Vacuum filter the crystals using a Büchner funnel and wash with ice-cold Hexanes. Validation Step: Analyze the isolated crystals via 1H NMR to confirm the removal of starting materials. Spot the mother liquor on a TLC plate (e.g., 10% MeOH in DCM with 1% NH4OH) to ensure excessive product is not being lost to the filtrate.

Workflow 2: Oiling Out Troubleshooting Pathway

OilingOutTroubleshooting OilingOut Issue: Oiling Out During Cooling Reheat Reheat to Dissolve Oil OilingOut->Reheat Action1 Add More Solvent (Lower Saturation Temp) Reheat->Action1 Action2 Switch to Lower BP Solvent Reheat->Action2 CoolSlow Cool Slowly (0.1-0.5 °C/min) Action1->CoolSlow Action2->CoolSlow Action3 Seed Crystals / Scratch Flask Success Crystal Nucleation Action3->Success CoolSlow->Action3 If no crystals form CoolSlow->Success If successful

Troubleshooting pathway to resolve oiling out during recrystallization.

Protocol 2: Hydrochloride Salt Formation & Recrystallization

Use this protocol if the free base persistently oils out or is an oil at room temperature.

  • Free Base Dissolution: Dissolve the crude oily free base in a moderately polar, aprotic solvent (e.g., Diethyl Ether or EtOAc) at room temperature.

  • Acidification: Slowly add 1.05 to 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) while stirring vigorously. A precipitate should form immediately as the ammonium salt is generated.

  • Isolation of Crude Salt: Filter the resulting precipitate and wash generously with cold diethyl ether. Causality: The lipophilic impurities remain highly soluble in the ether, while the newly formed ionic salt is completely insoluble, resulting in a massive purity upgrade.

  • Recrystallization & Self-Validation: Dissolve the crude hydrochloride salt in a minimum amount of boiling Isopropanol (IPA). Allow to cool slowly to room temperature, then to 0 °C. Validation Step: Confirm complete salt formation by checking the melting point (it should be significantly higher and sharper than the free base literature value) and verify absolute purity via HPLC.

References
  • National Center for Biotechnology Information (PubChem). "1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 | CID 10536901." PubChem Database. Available at:[Link]

  • ResearchGate Discussions. "How to recrystallize amine compounds and it is not soluble in common organic solvents." ResearchGate. Available at: [Link]

Preventing oxidation and degradation of 1-(4-Nitrophenethyl)pyrrolidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 1-(4-Nitrophenethyl)pyrrolidine . This bifunctional molecule presents unique storage challenges due to the combined reactivity of a nucleophilic tertiary amine (pyrrolidine ring) and a light-sensitive nitroaromatic moiety.

To ensure reproducibility in your drug development workflows and synthetic applications, this guide deconstructs the mechanistic causes of degradation and provides self-validating protocols to maintain compound integrity.

Mechanistic Causality of Degradation

Understanding why a molecule degrades is the first step in preventing it. 1-(4-Nitrophenethyl)pyrrolidine is primarily vulnerable to three distinct degradation pathways:

  • N-Oxidation of the Pyrrolidine Ring: The lone electron pair on the tertiary nitrogen is highly susceptible to electrophilic attack by atmospheric oxygen and peroxides. In both in vitro and in vivo settings, pyrrolidine derivatives rapidly convert into highly polar N-oxides[1]. This process is significantly accelerated by the presence of trace transition metals[2].

  • Photodegradation of the Nitroaromatic Group: Nitroaromatic compounds strongly absorb ultraviolet (UV) and visible light. Upon photo-excitation, the nitro group can undergo intramolecular hydrogen transfer or photoreduction, leading to irreversible ring cleavage and the generation of nitrous acid (HONO)[3].

  • Alpha-Carbon Oxidation: In the presence of radical initiators (such as peroxides formed in aging ethereal solvents) or metal catalysts, the alpha-carbons adjacent to the pyrrolidine nitrogen can undergo hydrogen abstraction. This Shono-type oxidation ultimately converts the amine into a pyrrolidin-2-one (lactam) derivative[4][5].

Degradation Pathways & Prevention Logic

The following network diagram maps the causal relationships between environmental stressors, specific molecular degradation pathways, and the targeted storage solutions required to mitigate them.

DegradationPathways Molecule 1-(4-Nitrophenethyl)pyrrolidine NOxide N-Oxidation (+16 Da) Molecule->NOxide Electrophilic attack PhotoDeg Photodegradation (Ring Cleavage) Molecule->PhotoDeg Excitation Lactam Alpha-Carbon Oxidation (+14 Da) Molecule->Lactam H-abstraction O2 Oxygen & Trace Metals O2->Molecule UV UV / Sunlight UV->Molecule Radicals Peroxides & Radicals Radicals->Molecule Argon Argon Purge NOxide->Argon Prevented by Amber Amber Glass PhotoDeg->Amber Prevented by Temp -20°C Storage Lactam->Temp Prevented by

Causality network of 1-(4-Nitrophenethyl)pyrrolidine degradation and preventative storage.

Quantitative Troubleshooting Diagnostics

If you suspect your batch of 1-(4-Nitrophenethyl)pyrrolidine has degraded, use the following analytical markers to diagnose the root cause and implement the correct preventative action.

Observation / SymptomAnalytical Marker (LC-MS/GC-MS)Mechanistic CauseCorrective Action
Gradual discoloration (yellow to dark brown)Broad unresolved peaks; loss of parent massPhotodegradation: UV excitation of the nitroaromatic group causes ring cleavage and HONO release[3].Store in amber glass (blocks <400 nm UV); handle under low-light.
Increased polarity (lower RP-HPLC retention time)+16 Da mass shift (m/z 237.1)N-Oxidation: Electrophilic attack by atmospheric O2 on the tertiary pyrrolidine nitrogen[1].Purge headspace with Argon; ensure airtight PTFE seals[6].
Appearance of neutral impurity (less basic)+14 Da mass shift (m/z 235.1)Alpha-Carbon Oxidation: Radical/metal-catalyzed abstraction forming a pyrrolidin-2-one (lactam)[4][5].Remove trace transition metals[2]; store at -20°C to halt radical kinetics.
Inconsistent coupling yields Variable amine assay titration; +18 Da (water)Hygroscopicity: Moisture absorption leading to localized hydrolysis or accelerated oxidation.Store in a desiccator; verify <0.1% water via Karl Fischer titration.

Self-Validating Protocol for Long-Term Storage

Do not rely on passive storage. The following protocol establishes an active, self-validating system to ensure the compound remains pristine over extended periods.

Step 1: Solvent Evaporation & Peroxide Clearance Causality: Residual ethereal solvents (e.g., THF, diethyl ether) form peroxides over time, which act as radical initiators that drive alpha-carbon oxidation[4]. Action: Dry the compound thoroughly using a high-vacuum Schlenk line (< 0.1 Torr) for at least 4 hours to remove all trace solvents.

Step 2: Inert Atmosphere Backfilling Causality: Tertiary amines are highly reactive toward atmospheric oxygen[6]. Action: Backfill the storage flask with ultra-high purity (UHP) Argon. Argon is denser than Nitrogen; when the vial is briefly opened for sampling, Argon remains settled over the compound, maintaining an unbroken protective blanket.

Step 3: Environmental Shielding Causality: Photolysis of nitroaromatics occurs rapidly under standard laboratory fluorescent lighting[3]. Action: Transfer the dried compound into pre-dried, amber-colored borosilicate glass vials. Amber glass blocks UV radiation below 400 nm. Seal tightly with PTFE-lined silicone septa caps.

Step 4: Thermal Arrest Causality: Oxidation is a kinetically driven process. Action: Store the sealed vials in a desiccator at -20°C. This temperature exponentially decreases the kinetic rate of radical-mediated degradation.

Step 5: The Self-Validating Loop (Quality Control) Action: Before utilizing a stored aliquot for sensitive downstream assays, run a rapid LC-MS check. Validation: A pristine sample will exhibit a dominant parent mass [M+H]+ at m/z 221.1. The complete absence of m/z 237.1 (the N-oxide) and m/z 235.1 (the lactam) validates that the inert storage system remains uncompromised.

Frequently Asked Questions (FAQs)

Q: Why is Argon strictly preferred over Nitrogen for storing this specific compound? A: While both gases are chemically inert, their physical properties differ. Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you open a vial to extract a sample, Nitrogen rapidly diffuses away, exposing the highly nucleophilic tertiary amine to atmospheric oxygen. Argon acts as a heavy fluid, sitting in the vial and protecting the compound from the transient oxygen exposure that initiates N-oxidation[2][6].

Q: Can I store 1-(4-Nitrophenethyl)pyrrolidine as a pre-made stock solution? A: It is highly discouraged to store this compound in protic or oxygenated solvents for prolonged periods. Ethers naturally form peroxides over time, which act as radical initiators that drive the oxidation of the pyrrolidine ring into a lactam[4]. Furthermore, aqueous environments can lower the pH over time due to trace oxidation, facilitating the dissolution of transition metals that further catalyze degradation[2]. If a stock solution is absolutely mandatory, use anhydrous, degassed acetonitrile, store at -80°C, and use within 48 hours.

Q: How exactly does light destroy the nitroaromatic group during storage? A: Nitroaromatic compounds act as strong chromophores in the UV and near-UV spectrum. Upon photon absorption, the molecule enters an excited triplet state. This state can trigger complex photochemical cascades, including intramolecular hydrogen abstraction, reduction to nitroso intermediates, or irreversible ring cleavage. This process frequently generates nitrous acid (HONO) as a byproduct[3], which acidifies the local microenvironment and accelerates the degradation of the remaining intact molecules.

References

  • Benchchem. "Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage".
  • ACS Publications. "Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?".
  • PubMed. "N-oxidation of N-methylpyrrolidine released in vivo from cefepime".
  • ResearchGate. "Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen".
  • PMC. "Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach".
  • Organic Chemistry Portal. "Selective Electrochemical Oxidation of Functionalized Pyrrolidines".

Sources

Technical Support Center: Overcoming Matrix Effects in 1-(4-Nitrophenethyl)pyrrolidine Plasma Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 1-(4-Nitrophenethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and validated protocols for robust and reliable quantification of 1-(4-Nitrophenethyl)pyrrolidine in plasma samples. We will delve into the complexities of matrix effects, particularly within LC-MS/MS workflows, and provide field-proven strategies to ensure data integrity.

Understanding the Challenge: Matrix Effects in Bioanalysis

When quantifying a target analyte like 1-(4-Nitrophenethyl)pyrrolidine in a complex biological matrix such as plasma, we are not just measuring the drug itself. The sample contains a vast excess of endogenous components, including proteins, salts, and, most notably, phospholipids.[1] These co-extracted substances can interfere with the ionization process of the analyte in a mass spectrometer source, a phenomenon known as the "matrix effect."[2]

The matrix effect can manifest in two ways:

  • Ion Suppression: This is the most common issue, where co-eluting matrix components reduce the ionization efficiency of the target analyte. This leads to a decreased signal, which can severely compromise assay sensitivity, accuracy, and precision.[3] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) mode.[4][5]

  • Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and inaccurate quantification.[1]

Visualizing Ion Suppression

The following diagram illustrates the mechanism of ion suppression within an electrospray ionization (ESI) source, where endogenous matrix components compete with the analyte for ionization.

A Analyte A_ion Analyte Ion A->A_ion Successful Ionization M1 Matrix M_ion1 Matrix Ion M1->M_ion1 Competitive Ionization M2 Matrix M_ion2 Matrix Ion M2->M_ion2 M3 Matrix M3->M_ion2 M4 Matrix MS_Inlet To Mass Spectrometer A_ion->MS_Inlet M_ion1->MS_Inlet M_ion2->MS_Inlet

Caption: Mechanism of Ion Suppression in the ESI source.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(4-Nitrophenethyl)pyrrolidine to consider for extraction? A1: Based on its structure, 1-(4-Nitrophenethyl)pyrrolidine is a basic compound due to the pyrrolidine nitrogen. It has a computed XLogP3-AA of 2.5, indicating it is moderately non-polar or lipophilic.[9] This combination of basicity and lipophilicity is critical for designing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) methods, particularly for pH manipulation and sorbent selection.

Q2: I'm seeing low signal intensity for my analyte. Is this definitely ion suppression? A2: Not necessarily, but it's a primary suspect. Low intensity could also result from poor extraction recovery, analyte instability, or incorrect instrument settings. To specifically diagnose ion suppression, a post-column infusion experiment is the definitive test.[10][11] This involves infusing a constant flow of the analyte into the MS while injecting an extracted blank plasma sample onto the LC column. A dip in the analyte's signal at the retention time where interferences elute confirms ion suppression.[11]

Q3: What is a Matrix Factor (MF) and how do I calculate it? A3: The Matrix Factor is a quantitative measure of the matrix effect. It's calculated by comparing the peak response of an analyte spiked into an extracted blank matrix (post-extraction spike) with the response of the analyte in a neat (clean) solvent.[12]

  • Formula: MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement. Regulatory guidelines generally require the MF to be between 0.85 and 1.15.[12]

Q4: Can I just dilute my sample to overcome matrix effects? A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[6][11] However, this approach also dilutes your analyte, which may compromise the limit of quantitation (LLOQ). This strategy is only viable if the analyte concentration is sufficiently high to remain well above the detection limit after dilution.[3]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary? A5: A SIL-IS is the gold standard for compensating for matrix effects.[11] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte response to the IS response, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your plasma extraction workflow.

ProblemPotential CausesRecommended Solutions
Low Analyte Recovery 1. Inappropriate Extraction Technique: The chosen method (PPT, LLE, SPE) is not suitable for the analyte's properties. 2. Incorrect pH (LLE/SPE): The pH of the sample is not optimized to ensure the analyte is in the correct charge state for extraction. 3. Wrong Solvent (LLE/SPE): The extraction or elution solvent is too weak to partition/elute the analyte effectively or too strong, causing premature elution during washing.[13] 4. Insufficient Mixing/Vortexing (LLE/PPT): Inadequate mixing leads to incomplete partitioning or precipitation.1. Re-evaluate Method: Use the "Method Selection Workflow" below. For a basic, lipophilic compound like this, LLE at high pH or mixed-mode SPE are strong candidates. 2. Adjust pH: For LLE, basify the plasma (e.g., pH > 10) to neutralize the pyrrolidine nitrogen, making it more soluble in organic solvents like MTBE or hexane.[14] For cation-exchange SPE, acidify the loading solution to ensure the analyte is positively charged. 3. Optimize Solvents: For LLE, try a more polar solvent if recovery is low. For SPE, increase the organic content or use a stronger elution solvent.[13] Ensure the wash solvent is not eluting the analyte. 4. Increase Mixing Time/Speed: Ensure thorough mixing for at least 1-2 minutes for LLE and complete protein precipitation.[15]
High Matrix Factor (>1.15) or Low Matrix Factor (<0.85) 1. Inefficient Sample Cleanup: The chosen method fails to remove key interferences, especially phospholipids. Protein precipitation is a common culprit.[5] 2. Co-elution of Analyte and Interferences: The chromatographic method does not adequately separate the analyte from matrix components.[1]1. Improve Sample Cleanup: Switch from PPT to a more selective technique like LLE or, preferably, SPE.[16] Consider SPE phases specifically designed for phospholipid removal.[4] 2. Optimize Chromatography: Modify the LC gradient to better resolve the analyte from the suppression/enhancement zones. Increase the organic content of the mobile phase to elute lipids later, or use a different column chemistry.[17]
Poor Reproducibility (%RSD > 15%) 1. Inconsistent Sample Processing: Manual steps like pipetting, vortexing, or solvent evaporation are not performed uniformly across samples. 2. SPE Cartridge/Well Issues: The SPE bed may dry out before sample loading, or the flow rate may be too high, preventing proper equilibrium.[13][18] 3. Incomplete Protein Precipitation: Inconsistent crashing out of proteins leads to variable extracts and potential clogging.[15]1. Standardize Workflow: Use calibrated pipettes and consistent timing for all steps. Consider automation for high-throughput analysis.[19][20] 2. Refine SPE Technique: Ensure the sorbent bed remains solvated after conditioning and equilibration.[21] Use a vacuum manifold with consistent pressure or a positive pressure manifold for controlled, even flow rates across all wells.[18] 3. Optimize PPT: Ensure the ratio of precipitation solvent to plasma is sufficient (typically 3:1 or 4:1 v/v) and that mixing is vigorous and consistent.[19][22]
Troubleshooting Workflow for Low Recovery

start Problem: Low Analyte Recovery check_method Which extraction method was used? start->check_method ppt Protein Precipitation (PPT) check_method->ppt PPT lle Liquid-Liquid Extraction (LLE) check_method->lle LLE spe Solid-Phase Extraction (SPE) check_method->spe SPE ppt_q1 Is analyte co-precipitating with proteins? ppt->ppt_q1 lle_q1 Is plasma pH > 9-10? lle->lle_q1 spe_q1 Is the correct SPE sorbent being used? (e.g., Mixed-Mode Cation Exchange) spe->spe_q1 ppt_a1 Change precipitation solvent (e.g., from ACN to Methanol) or switch to LLE/SPE. ppt_q1->ppt_a1 Yes end Recovery Improved ppt_a1->end lle_a1_no Basify sample with NaOH or NH4OH to neutralize the analyte. lle_q1->lle_a1_no No lle_q2 Is extraction solvent appropriate? (e.g., MTBE, Hexane/EtAc) lle_q1->lle_q2 Yes lle_a1_no->lle_q2 lle_a2_no Test solvents with different polarities. Ensure sufficient mixing time. lle_q2->lle_a2_no No lle_q2->end Yes lle_a2_no->end spe_a1_no Select sorbent based on analyte properties (basic & lipophilic). spe_q1->spe_a1_no No spe_q2 Is elution solvent strong enough? spe_q1->spe_q2 Yes spe_a1_no->spe_q2 spe_a2_no Increase organic content or add a modifier (e.g., 2-5% NH4OH in Methanol). spe_q2->spe_a2_no No spe_q3 Is analyte breaking through during load or wash? spe_q2->spe_q3 Yes spe_a2_no->spe_q3 spe_a3_yes Reduce sample loading flow rate. Decrease organic content of wash solvent. spe_q3->spe_a3_yes Yes spe_q3->end No spe_a3_yes->end

Caption: Troubleshooting workflow for low analyte recovery.

Method Selection and Optimization Workflow

Choosing the right extraction technique is the most critical step in mitigating matrix effects. The following table and workflow diagram provide guidance on selecting a method based on your analytical requirements.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[15]Fast, simple, inexpensive, generic.Non-selective, provides the "dirtiest" extract. High risk of significant matrix effects from phospholipids.[5] May cause analyte to co-precipitate.[23]Early discovery, high-throughput screening where speed is prioritized over cleanliness.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous plasma sample and a water-immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT, removes non-volatile salts and many polar interferences.More labor-intensive, requires solvent evaporation/reconstitution, potential for emulsions.Assays requiring moderate cleanliness. Good for removing salts and polar interferences.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by adsorbing onto a solid sorbent, followed by washing away interferences and selective elution.Provides the cleanest extracts, highest selectivity, and best reduction of matrix effects.[12][16] Amenable to automation.[18]Most complex method development, higher cost per sample.[16]Regulated bioanalysis, assays requiring the highest sensitivity and accuracy, and when matrix effects are a significant problem.
Decision Workflow for Method Selection

start Goal: Extract 1-(4-Nitrophenethyl)pyrrolidine from Plasma q1 Is this for regulated bioanalysis (GLP/GCP)? start->q1 q2 Is high sensitivity (low LLOQ) required? q1->q2 No spe Recommendation: Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) q1->spe Yes q3 Is high throughput the primary concern? q2->q3 No q2->spe Yes lle Recommendation: Liquid-Liquid Extraction (LLE) q3->lle No ppt Recommendation: Protein Precipitation (PPT) (Use with caution due to matrix effects) q3->ppt Yes spe_details Provides cleanest extract, best for removing phospholipids and ensuring regulatory compliance. spe->spe_details lle_details Good balance of cleanliness and simplicity. Cleaner than PPT. lle->lle_details ppt_details Fastest method but highest risk of ion suppression. May require extensive chromatographic optimization. ppt->ppt_details

Caption: Decision workflow for selecting an extraction method.

Detailed Experimental Protocols

The following protocols are starting points and should be optimized and validated according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance.[7][8]

Protocol 1: Protein Precipitation (PPT) - High Throughput Screening
  • Preparation: Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 96-well plate.

  • Spiking: Add 10 µL of internal standard (SIL-IS recommended) solution.

  • Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.[20] The 3:1 ratio of solvent to plasma is critical for efficient protein removal.[15]

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at ~4000 g for 10 minutes to pellet the precipitated proteins.[20]

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) - Intermediate Cleanliness
  • Preparation: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Spiking: Add internal standard solution.

  • Basification: Add 25 µL of 1M Sodium Hydroxide (NaOH) to raise the pH > 10. This neutralizes the basic analyte, maximizing its partitioning into the organic solvent.

  • Extraction: Add 600 µL of an immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or a 90:10 hexane:ethyl acetate mixture).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at ~4000 g for 5 minutes to separate the layers.[24]

  • Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A for injection.

Protocol 3: Solid-Phase Extraction (SPE) - Maximum Cleanliness & Sensitivity

This protocol uses a mixed-mode (reversed-phase and strong cation exchange) SPE cartridge, which is ideal for basic compounds.[25]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This ensures the analyte is positively charged for retention on the cation exchange sorbent.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[21]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[18]

  • Wash 1 (Interference Elution): Pass 1 mL of 0.1M acetic acid to wash away neutral and acidic interferences.

  • Wash 2 (Phospholipid Elution): Pass 1 mL of methanol to wash away retained lipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

References

  • Vertex AI Search. (2025, December 26).
  • Vertex AI Search. (2025, February 7).
  • HHS.gov.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
  • FDA. (2018, May 24).
  • Taylor & Francis Online. (2024, April 5).
  • Agilent Technologies.
  • Spectroscopy Online. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Benchchem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Sannova. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials.
  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Sigma-Aldrich.
  • PubMed. (2008, February 1).
  • LCGC International. (2006, June 30).
  • Wikipedia. Ion suppression (mass spectrometry).
  • PubMed. (2025, June 10). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma.
  • PubChem. 1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 | CID 10536901.
  • Agilent. (2011, March 21).
  • Labmate Online. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • CliniChrom.
  • Chemsrc. (2025, August 25). 1-(4-Nitrophenyl)pyrrolidine | CAS#:10220-22-1.
  • PubChem. 1-(4-Nitrophenyl)pyrrolidine | C10H12N2O2 | CID 352305.
  • PubMed. Pitfalls and solutions in the development of a fully automated solid-phase extraction method for drug screening purposes in plasma and whole blood.
  • ChemicalBook. (2026, January 13). 1-(4-NITROPHENYL)PYRROLIDINE | 10220-22-1.
  • NextSDS. 1-[(4-Nitrophenyl)
  • Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Solid Phase Extractions.
  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • PubMed. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Agilent. Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup.
  • Walsh Medical Media. (2011, July 23). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques.
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Oxford Academic. Pitfalls and Solutions in the Development of a Fully Automated Solid-Phase Extraction Method for Drug Screening Purposes in Plasma and Whole Blood | Journal of Analytical Toxicology.
  • PubMed. (2003).
  • Semantic Scholar. Determination of basic drugs extracted from biological matrices by means of solid-phase extraction and wide-bore capillary gas chromatography with nitrogen-phosphorus detection.
  • Taylor & Francis Online. (2012, February 6). Full article: The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction.
  • PMC. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS.
  • PubMed.
  • SynHet. 1-[(4-Nitrophenyl)methyl]pyrrolidine.
  • ResearchGate. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) | Request PDF.
  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Frontiers. (2023, June 2).
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PMC.
  • IRIS. (2020, January 16). Analyst.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) Comparison of 1-(4-Nitrophenethyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Nitrophenethyl)pyrrolidine (CAS: 168897-19-6) and its structural analogs represent a privileged class of non-imidazole ligands targeting the Histamine H3 Receptor (H3R). Because the H3R functions as an autoreceptor and heteroreceptor in the central nervous system (CNS), modulating its activity is a primary therapeutic strategy for cognitive disorders, ADHD, and Alzheimer's disease[1]. This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of 1-(4-Nitrophenethyl)pyrrolidine derivatives, evaluating how specific structural modifications impact binding affinity, functional inverse agonism, and pharmacokinetic viability.

Mechanistic Grounding: The H3 Receptor System

To understand the SAR of these analogs, one must first understand the target pathology. The H3R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins[2]. In its constitutively active state, the H3R suppresses the adenylyl cyclase pathway, reducing cyclic AMP (cAMP) levels and subsequently inhibiting the release of key neurotransmitters like acetylcholine, dopamine, and norepinephrine[1].

Because the receptor exhibits high constitutive activity, inverse agonists —rather than neutral antagonists—are required to actively reverse this basal suppression and promote neurotransmitter release[1].

H3R_Signaling H3R Histamine H3 Receptor (GPCR) Gi Gαi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases NT Neurotransmitter Release cAMP->NT Suppresses Agonist Histamine (Agonist) Agonist->H3R Activates Antagonist Pyrrolidine Analog (Inverse Agonist) Antagonist->H3R Blocks/Reverses

Histamine H3 receptor signaling pathway and the modulatory effect of inverse agonists.

SAR Comparison & Performance Metrics

The 1-(4-Nitrophenethyl)pyrrolidine scaffold can be divided into three highly tunable regions: the basic amine (pyrrolidine ring), the alkyl linker, and the aromatic tail.

Region A: The Basic Amine (Pyrrolidine Ring)

The basic amine interacts with a highly conserved aspartate residue (Asp114) in the H3R binding pocket.

  • Unsubstituted Pyrrolidine: Provides baseline affinity but lacks stereospecific interactions, often resulting in moderate off-target binding[3].

  • 2-Methylpyrrolidine Substitution: Introducing a methyl group at the 2-position of the pyrrolidine ring—specifically the (2R)-enantiomer—locks the amine into a rigid conformation. This steric constraint prevents the molecule from adopting unfavorable geometries, drastically increasing both binding affinity ( Ki​ ) and selectivity for the H3R over H1, H2, and H4 receptors[1][4].

Region B: The Phenethyl Linker

The two-carbon ethyl chain is the optimal spacer, accurately mimicking the distance between the imidazole ring and the primary amine in endogenous histamine. Shortening or lengthening this chain generally results in a 10- to 100-fold loss in binding affinity.

Region C: The Aromatic Tail

The 4-nitro group of 1-(4-Nitrophenethyl)pyrrolidine provides moderate electron-withdrawing interactions, yielding a baseline Ki​ in the high nanomolar range. However, its greatest value is as a synthetic handle. By reducing the nitro group to an aniline, medicinal chemists can couple the scaffold to bulky, rigid heterocycles[1].

  • Quinoline & Benzofuran Couplings: Replacing the nitro group with a quinoline-amide or benzofuran-nitrile (as seen in ABT-239 analogs) pushes the compound deep into a lipophilic auxiliary pocket of the H3R. This modification shifts the compound from a weak antagonist to a highly potent, sub-nanomolar inverse agonist with excellent blood-brain barrier (BBB) penetration[1][4].

Quantitative Performance Comparison
Compound / ModificationAmine RegionAromatic Tail RegionhH3R Affinity ( Ki​ , nM)Functional Profile
1-(4-Nitrophenethyl)pyrrolidine Unsubstituted4-Nitro150 - 300Neutral Antagonist
(2R)-2-Methyl Analog 2(R)-Methyl4-Nitro45 - 80Weak Inverse Agonist
Quinoline-coupled Analog 2(R)-MethylQuinoline-amide0.8Potent Inverse Agonist
Benzofuran-coupled Analog 2(R)-MethylBenzofuran-nitrile0.5Potent Inverse Agonist

(Data synthesized from in vitro radioligand binding assays on human recombinant H3R expressed in HEK-293 cells[1][3][4]).

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the SAR data above is generated using a self-validating two-tier assay system. The radioligand binding assay establishes raw affinity, while the GTPγS assay confirms the critical inverse agonist functional phenotype.

SAR_Workflow Synth Chemical Synthesis Pyrrolidine Analogs Binding Radioligand Binding Ki Determination Synth->Binding In vitro screening Functional [35S]GTPγS Assay Inverse Agonism Binding->Functional Select Ki < 10 nM InVivo In Vivo Efficacy Cognitive Models Functional->InVivo Confirm Inverse Agonism Data SAR Analysis Lead Optimization InVivo->Data PK/PD correlation Data->Synth Iterative refinement

Experimental workflow for the synthesis and pharmacological validation of H3R ligands.

Protocol 1: Radioligand Competition Binding Assay

Purpose: Determine the binding affinity ( Ki​ ) of pyrrolidine analogs at the human H3R.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 20 µg of membrane protein, 1 nM of the radioligand [³H]-N-α-methylhistamine, and varying concentrations of the test analog ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Check: Filters must be pre-soaked in 0.3% polyethylenimine (PEI). Because pyrrolidine analogs are highly lipophilic, they tend to bind non-specifically to untreated glass fibers. PEI coats the fibers with a positive charge, repelling the basic amines and eliminating false-positive background noise.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay

Purpose: Differentiate neutral antagonists from inverse agonists.

  • Assay Setup: Incubate H3R membranes (10 µ g/well ) in assay buffer containing 100 mM NaCl, 5 mM MgCl₂, and 10 µM GDP.

    • Causality Check: The inclusion of 10 µM GDP is critical. It occupies the basal nucleotide-binding sites on the G-proteins. An inverse agonist will actively force the receptor into an inactive conformation, reducing the exchange of GDP for the radiolabeled GTPγS below baseline levels. Without GDP, the assay cannot detect inverse agonism.

  • Ligand Addition: Add the pyrrolidine analog at its IC90​ concentration. Include a positive control well containing 100 nM RAMH (an H3R agonist) to validate system responsiveness.

  • Tracer Incubation: Add 0.1 nM [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

  • Measurement: Filter, wash, and measure radioactivity. Compounds that reduce [³⁵S]GTPγS binding by >15% below the vehicle-treated baseline are classified as inverse agonists[1].

Conclusion

The 1-(4-Nitrophenethyl)pyrrolidine scaffold is a highly versatile starting point for CNS drug discovery. While the parent compound exhibits moderate H3R affinity, targeted SAR modifications—specifically the incorporation of a (2R)-methyl group on the pyrrolidine ring and the replacement of the nitro group with bulky heterocycles—transform the scaffold into sub-nanomolar inverse agonists capable of profound cognitive enhancement[1][4].

References

  • Altenbach, R. J., Liu, H., et al. "Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists." Journal of Medicinal Chemistry, 50(22), 5439-5448 (2007). Available at:[Link]

  • Chemsrc. "1-[2-(4-nitrophenyl)ethyl]pyrrolidine | CAS#: 168897-19-6". (2025). Available at:[Link]

  • Hauwert, N. J. "Illuminating histamine receptor photopharmacology: From design and synthesis to in vivo proof of principle." Vrije Universiteit Amsterdam Research Portal. (2022). Available at:[Link]

  • Probes & Drugs. "ABT-239 (PD046234)". Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Nitrophenethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 1-(4-Nitrophenethyl)pyrrolidine. The procedures outlined here are synthesized from the safety profiles of structurally analogous compounds, including nitroaromatics and pyrrolidine derivatives, to ensure a cautious and informed approach. The core principle is that this compound must be treated as a hazardous waste and managed through a licensed disposal service.

Hazard Profile & Risk Assessment: Understanding the "Why"

1-(4-Nitrophenethyl)pyrrolidine combines two key functional groups that dictate its hazard profile: the nitroaromatic ring and the pyrrolidine moiety. The nitro group, as seen in compounds like 4-nitrophenol, is associated with toxicity and environmental hazards, while the pyrrolidine base can cause irritation or burns.[1][2][3] Therefore, we must assume this compound presents a multi-faceted risk.

Combustion of nitrogen-containing organic compounds can produce toxic nitrogen oxides (NOx).[4] Accidental release into the environment may cause long-term adverse effects in aquatic ecosystems.[3]

Table 1: Inferred Hazard Profile for 1-(4-Nitrophenethyl)pyrrolidine

Hazard Category Classification Rationale & Key Precautions
Acute Toxicity Harmful Assumed to be harmful if swallowed, in contact with skin, or inhaled based on data for similar nitro- and pyrrolidine compounds.[2][4] Avoid direct contact and aerosol generation.
Skin Corrosion/Irritation Causes Skin Irritation The pyrrolidine component and overall structure suggest irritant properties.[1][5] Always use appropriate chemical-resistant gloves.
Eye Damage/Irritation Causes Serious Eye Irritation Direct contact with eyes is likely to cause serious irritation.[1][5] Chemical safety goggles are mandatory.[4][6]

| Environmental Hazard | Harmful to Aquatic Life | Nitroaromatic compounds can be toxic to aquatic organisms.[3] Prevent any release to drains, soil, or waterways.[4][6] |

Pre-Disposal Operations: Safety in Handling and Storage

Proper disposal begins with safe handling during routine laboratory use. These steps are critical to prevent accidental exposures and releases.

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) inspected before each use. Dispose of contaminated gloves in accordance with laboratory procedures.[7]

  • Eye Protection : Use chemical safety goggles or a face shield.[6][8]

  • Body Protection : A standard laboratory coat is required. For larger quantities, consider additional protective clothing.[4]

Safe Handling and Spill Management
  • Ventilation : Handle this compound exclusively in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][6]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from oxidizing agents, heat, and open flames.[4][6][9]

  • Spill Cleanup Protocol :

    • Evacuate & Ventilate : Ensure the spill area is clear and ventilation is maximized within the fume hood.

    • Don PPE : Wear the full required PPE before approaching the spill.

    • Contain & Absorb : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[4][6] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[6]

    • Decontaminate : Clean the spill area thoroughly.

    • Label & Dispose : Label the container as "Spill Debris containing 1-(4-Nitrophenethyl)pyrrolidine" and manage it as hazardous waste according to the protocol in the next section.

Core Disposal Protocol: A Step-by-Step Guide

Final disposal of 1-(4-Nitrophenethyl)pyrrolidine must be conducted through a licensed environmental services company. Your role is to ensure the waste is correctly segregated, containerized, and labeled for collection. Under no circumstances should this chemical be disposed of down the drain. [4][6]

Step 1: Waste Segregation

This is the most critical step to ensure safe and compliant disposal. 1-(4-Nitrophenethyl)pyrrolidine is classified as a non-halogenated, nitrogen-containing organic waste .[10]

  • DO NOT mix this waste with:

    • Halogenated organic wastes (e.g., dichloromethane, chloroform).[10]

    • Inorganic wastes (acids, bases, metal solutions).[10]

    • Aqueous solutions, unless the waste stream is specifically for "organic-water mixes".[11]

    • Strongly oxidizing or reactive chemicals.[10]

Step 2: Containerization and Labeling
  • Select an Appropriate Container : Use a clean, chemically compatible container with a secure, leak-proof lid. The container should be in good condition and suitable for holding organic waste.

  • Affix a Hazardous Waste Label : Clearly label the container with the words "HAZARDOUS WASTE".

  • List Contents : Write the full, unabbreviated chemical name, "1-(4-Nitrophenethyl)pyrrolidine," and its approximate concentration and quantity. If it is in a solvent, list all components and their percentages.

  • Add Hazard Pictograms : Include appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).

Step 3: On-Site Accumulation
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.

  • Ensure the container remains closed except when adding waste.

  • Follow all institutional guidelines regarding the maximum volume of waste and the maximum time it can be stored in the SAA.

Step 4: Final Disposal
  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or its contracted licensed waste disposal company.[9]

  • The standard and most effective disposal method for this type of compound is high-temperature incineration in a facility equipped with scrubbers to manage the resulting nitrogen oxides.[12]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing 1-(4-Nitrophenethyl)pyrrolidine from generation to disposal.

G Disposal Workflow for 1-(4-Nitrophenethyl)pyrrolidine cluster_prep Preparation & Segregation cluster_contain Containerization cluster_storage Accumulation & Disposal start Waste Generated (Pure solid, solution, or spill debris) identify Identify as: Non-Halogenated Nitrogenous Organic Waste start->identify segregate Segregate from incompatible waste streams (halogens, acids, etc.) identify->segregate container Select appropriate, leak-proof waste container segregate->container labeling Label with: 'HAZARDOUS WASTE' Full Chemical Name Concentration & Hazards container->labeling store Store sealed container in designated Satellite Accumulation Area (SAA) labeling->store contact Arrange for pickup by EHS or licensed disposal vendor store->contact disposal Final Disposal via High-Temperature Incineration contact->disposal

Caption: Decision workflow for proper waste management.

Regulatory Grounding

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). While 1-(4-Nitrophenethyl)pyrrolidine is not specifically listed, its hazardous characteristics mean it must be managed as a regulated waste. For context, similar compounds like p-nitrophenol are listed under EPA waste number U170.[3] Always consult your institution's EHS department, as they will provide guidance based on specific local and state interpretations of these regulations.[2][9]

References

  • 1-(4-Nitrophenyl)pyrrolidine | CAS#:10220-22-1 . Chemsrc. [Link]

  • Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • 1-(4-Nitrophenyl)pyrrolidine | C10H12N2O2 | CID 352305 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety data sheet - Pyrrolidine . Analytics-Shop. [Link]

  • 1-(4-Nitrophenethyl)pyrrolidine | C12H16N2O2 | CID 10536901 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-Nitrophenol . DatasheetArchive.com. [Link]

  • 1-[(4-Nitrophenyl)Methyl]pyrrolidine — Chemical Substance Information . NextSDS. [Link]

  • 2-NITROPHENOL 4-NITROPHENOL . Agency for Toxic Substances and Disease Registry, U.S. Public Health Service. [Link]

  • Nitrogen organic compounds: emergent chemicals in landfill leachate . The Italian Association of Chemical Engineering. [Link]

  • Toxicological Profile for Nitrophenols . National Center for Biotechnology Information. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Hiroshima University. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.